Product packaging for Methyl 3-amino-2-hydroxybenzoate(Cat. No.:CAS No. 35748-34-6)

Methyl 3-amino-2-hydroxybenzoate

Cat. No.: B045944
CAS No.: 35748-34-6
M. Wt: 167.16 g/mol
InChI Key: OMWQHVRUXLRZRC-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxybenzoate is a versatile and high-value benzoic acid derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. This multifunctional molecule incorporates both an electron-donating amino group and a phenolic hydroxyl group ortho to the ester functionality, creating a unique reactivity profile ideal for constructing complex heterocyclic systems. Its primary research applications include its role as a key precursor in the synthesis of benzoxazole and quinazoline derivatives, which are core scaffolds in numerous pharmacologically active compounds. Researchers utilize this compound to develop novel ligands and probes, particularly for studies targeting enzymes and receptors. The ortho-aminophenol moiety is adept at chelating metal ions, making it a valuable building block in metallo-organic chemistry and materials science for creating functionalized coordination polymers or catalysts. Furthermore, its structural features are essential for synthesizing potential therapeutic agents, including kinase inhibitors and antimicrobials. As a sophisticated building block, this compound provides researchers with a versatile platform for molecular diversification, enabling the exploration of new chemical space in drug discovery programs and the development of advanced organic materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B045944 Methyl 3-amino-2-hydroxybenzoate CAS No. 35748-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWQHVRUXLRZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509747
Record name Methyl 3-amino-2-hydroxybenzoate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35748-34-6
Record name Methyl 3-amino-2-hydroxybenzoate
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Record name Methyl 3-amino-2-hydroxybenzoate
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Foundational & Exploratory

Synthesis of Methyl 3-amino-2-hydroxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 3-amino-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical research. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Introduction

This compound is a substituted aromatic compound with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, allows for a variety of subsequent chemical modifications. This guide focuses on a common and effective two-step synthesis route commencing from the readily available starting material, methyl salicylate.

Core Synthesis Pathway

The principal pathway for the synthesis of this compound involves two sequential reactions:

  • Nitration of Methyl Salicylate: This electrophilic aromatic substitution introduces a nitro group onto the benzene ring of methyl salicylate, yielding the intermediate, methyl 2-hydroxy-3-nitrobenzoate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to an amino group to afford the final product, this compound.

This pathway is illustrated in the following diagram:

Synthesis_Pathway Methyl_Salicylate Methyl Salicylate Methyl_2_hydroxy_3_nitrobenzoate Methyl 2-hydroxy-3-nitrobenzoate Methyl_Salicylate->Methyl_2_hydroxy_3_nitrobenzoate Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Methyl_2_hydroxy_3_nitrobenzoate Methyl_3_amino_2_hydroxybenzoate This compound Methyl_2_hydroxy_3_nitrobenzoate->Methyl_3_amino_2_hydroxybenzoate Reduction Reducing_Agent Fe / Acetic Acid, Ethanol Reducing_Agent->Methyl_3_amino_2_hydroxybenzoate

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Nitration of Methyl Salicylate to Methyl 2-hydroxy-3-nitrobenzoate

The nitration of methyl salicylate requires careful control of reaction conditions to favor the formation of the desired 3-nitro isomer over other potential isomers (e.g., the 5-nitro isomer). The hydroxyl and methoxycarbonyl groups on the benzene ring direct the electrophilic substitution, and the reaction typically yields a mixture of products. While advanced methods for regioselective nitration exist, a standard procedure is presented below.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10 g (65.7 mmol) of methyl salicylate to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding 7 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl salicylate solution over a period of 30-45 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A solid precipitate of the crude product will form. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product, a mixture of isomers, can be purified by recrystallization from ethanol or by column chromatography to isolate the methyl 2-hydroxy-3-nitrobenzoate.

Quantitative Data for Nitration:

ParameterValueReference
Starting MaterialMethyl Salicylate-
Key ReagentsConc. Nitric Acid, Conc. Sulfuric Acid-
Reaction Temperature0-10 °CGeneral Procedure
ProductMethyl 2-hydroxy-3-nitrobenzoate[1][2]
Molecular FormulaC₈H₇NO₅[1]
Molecular Weight197.15 g/mol [2]
Purity (typical)>98.0% (after purification)[2]
AppearanceWhite to yellow crystalline powder[2]
Step 2: Reduction of Methyl 2-hydroxy-3-nitrobenzoate to this compound

The reduction of the nitro group to an amine is a critical step. A highly effective method utilizes iron powder in an acidic medium, which offers high yields and avoids the need for high-pressure hydrogenation equipment.[3]

Experimental Protocol:

  • In a round-bottom flask, dissolve 8 g (40.58 mmol) of methyl 2-hydroxy-3-nitrobenzoate in 160 mL of a 1:1 (v/v) mixture of acetic acid and ethanol.[3]

  • To this solution, add 9.971 g (178.55 mmol) of iron powder.[3]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[3]

  • Upon completion of the reaction, cool the mixture to room temperature.[3]

  • Dilute the mixture with 50 mL of water and extract twice with 100 mL portions of ethyl acetate.[3]

  • Combine the organic phases and wash with a dilute sodium bicarbonate solution until the washings are neutral.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Remove the solvent by concentration under reduced pressure to yield the final product.[3]

Quantitative Data for Reduction:

ParameterValueReference
Starting MaterialMethyl 2-hydroxy-3-nitrobenzoate[3]
Key ReagentsIron Powder, Acetic Acid, Ethanol[3]
Reaction ConditionReflux[3]
Reaction Time2 hours[3]
ProductThis compound[3][4]
Yield95%[3]
Molecular FormulaC₈H₉NO₃[4]
Molecular Weight167.16 g/mol [4]
Melting Point97-99 °C[3]
AppearanceBrown Solid[3]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the reduction of methyl 2-hydroxy-3-nitrobenzoate.

Reduction_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Dissolve Dissolve Methyl 2-hydroxy-3-nitrobenzoate in Acetic Acid/Ethanol Add_Fe Add Iron Powder Dissolve->Add_Fe Reflux Reflux for 2 hours Add_Fe->Reflux Cool Cool to Room Temperature Reflux->Cool Dilute Dilute with Water Cool->Dilute Extract Extract with Ethyl Acetate (2x) Dilute->Extract Wash Wash with NaHCO₃ solution Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product This compound Concentrate->Product

Figure 2: Experimental workflow for the reduction step.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the nitration of methyl salicylate followed by the reduction of the resulting nitro-intermediate. While the nitration step requires careful control to manage isomeric purity, the reduction of methyl 2-hydroxy-3-nitrobenzoate using iron in an acidic ethanol/acetic acid mixture is a high-yielding and straightforward procedure.[3] The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

Characterization of Methyl 3-amino-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Methyl 3-amino-2-hydroxybenzoate. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₉NO₃. It is a solid at room temperature.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [3]
CAS Number 35748-34-6[1]
IUPAC Name This compound[1]
Synonyms Methyl 3-aminosalicylate, 3-Amino-2-hydroxybenzoic acid methyl ester[2][4]
Physical Form Solid[1]
Boiling Point 86-89 °C (Note: This reported value may be inaccurate for a solid compound)[1]
Predicted Boiling Point 274.9 °C at 760 mmHg[3]
Solubility No experimental data available. Expected to have moderate solubility in polar organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts for this compound.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.80-OCH₃
~6.50 - 7.50Aromatic CH
~4.00 (broad)-NH₂
~9.50 (broad)-OH
Infrared (IR) Spectroscopy

Key predicted IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H and N-H stretching
3100 - 3000Aromatic C-H stretching
2950 - 2850Aliphatic C-H stretching
~1700C=O (ester) stretching
1600 - 1450Aromatic C=C bending
~1250C-O (ester) stretching
Mass Spectrometry (MS)

The predicted molecular ion peak for this compound would be at an m/z of 167.16. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the carboxyl group (-COOCH₃, m/z 59).

Synthesis and Purification

A common synthetic route to this compound is through the reduction of its nitro precursor, Methyl 2-hydroxy-3-nitrobenzoate.

Synthesis Workflow

G start Methyl 2-hydroxy-3-nitrobenzoate reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Methanol) start->reagents Reduction product This compound reagents->product purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Reduction of Methyl 2-hydroxy-3-nitrobenzoate

Materials:

  • Methyl 2-hydroxy-3-nitrobenzoate

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable reaction flask, dissolve Methyl 2-hydroxy-3-nitrobenzoate in methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

This compound serves as a key building block in the synthesis of inhibitors targeting sphingosine kinases (SphK). Sphingosine kinases are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. Dysregulation of the SphK/S1P signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.

Sphingosine Kinase Signaling Pathway

G sphingosine Sphingosine sphk1_2 Sphingosine Kinase 1/2 (SphK1/2) sphingosine->sphk1_2 Phosphorylation s1p Sphingosine-1-Phosphate (S1P) sphk1_2->s1p s1pr S1P Receptors (S1PRs) s1p->s1pr Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) s1pr->downstream cellular_responses Cellular Responses (Growth, Survival, Migration) downstream->cellular_responses inhibitor Inhibitor (derived from Methyl 3-amino-2-hydroxybenzoate) inhibitor->sphk1_2 Inhibition

Caption: The Sphingosine Kinase signaling pathway.

This compound can be chemically modified to create potent and selective inhibitors of SphK1 and/or SphK2. These inhibitors can block the production of S1P, thereby modulating the downstream signaling pathways and cellular responses. This makes it a valuable scaffold for the development of novel therapeutics targeting diseases driven by aberrant SphK activity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

Physical and chemical properties of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-hydroxybenzoate is an aromatic organic compound of interest in medicinal chemistry and drug development. As a derivative of both salicylic acid and aniline, it possesses a unique combination of functional groups that impart specific chemical and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential reactivity and biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Core Physical and Chemical Properties

This compound, also known as methyl 3-aminosalicylate, is a solid at ambient temperature. Its core properties are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid[2]
Boiling Point 86-89 °C[2]
pKa (of parent acid) 2.13 (Predicted for 3-Aminosalicylic acid)[3]

Table 2: Identification and Chemical Descriptors

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 35748-34-6[1]
SMILES COC(=O)C1=C(C(=CC=C1)N)O[1]
InChI Key OMWQHVRUXLRZRC-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. Below are the expected characteristic signals for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.0-7.5mAromatic protons
~6.5-6.9mAromatic protons
~3.8sMethyl ester protons (-OCH₃)
BroadsAmino protons (-NH₂)
BroadsHydroxyl proton (-OH)

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Chemical Shift (δ) ppmAssignment
~170Carbonyl carbon (C=O)
~145-155Aromatic carbon attached to -OH
~135-145Aromatic carbon attached to -NH₂
~110-130Other aromatic carbons
~52Methyl ester carbon (-OCH₃)

Table 5: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H and N-H stretching
~3000Aromatic C-H stretching
~1700C=O (ester) stretching
1600-1450Aromatic C=C stretching
~1250C-O stretching

Table 6: Mass Spectrometry (MS) Data (Predicted)

m/zInterpretation
167[M]⁺ (Molecular Ion)
136[M - OCH₃]⁺
108[M - COOCH₃]⁺

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and spectroscopic analysis of this compound. These protocols are based on established methods for similar compounds.

Synthesis: Esterification of 3-Aminosalicylic Acid

A common method for the synthesis of this compound is the Fischer esterification of 3-aminosalicylic acid.

  • Materials: 3-Aminosalicylic acid, anhydrous methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 3-aminosalicylic acid in an excess of anhydrous methanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

    • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

G Workflow for Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification Dissolve Dissolve 3-Aminosalicylic Acid in Methanol Add_Catalyst Add Sulfuric Acid (Catalyst) Dissolve->Add_Catalyst Reflux Reflux Reaction Mixture Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporate Evaporate Excess Methanol Reflux->Evaporate Reaction Complete Neutralize Neutralize with NaHCO3 Evaporate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Evaporate Dry and Evaporate Solvent Extract->Dry_Evaporate Product Crude Product Dry_Evaporate->Product

Synthesis and Purification Workflow
Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

  • Infrared (IR) Spectroscopy:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionize the sample using a suitable method, such as Electron Ionization (EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum.

G General Spectroscopic Analysis Workflow Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep MS_Prep Introduce into Spectrometer Sample->MS_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Data NMR Spectrum NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data

Spectroscopic Analysis Workflow

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dictated by its three functional groups: the aromatic amine, the phenolic hydroxyl group, and the methyl ester.

  • Aromatic Amine (-NH₂): This group can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It also influences the electron density of the aromatic ring, directing electrophilic substitution.

  • Phenolic Hydroxyl (-OH): The hydroxyl group can be deprotonated to form a phenoxide and can undergo etherification and esterification. It is also an activating group for electrophilic aromatic substitution. The ortho-position of the hydroxyl and amino groups suggests the potential for intramolecular hydrogen bonding and the formation of metal chelates.

  • Methyl Ester (-COOCH₃): This group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Derivatives of aminobenzoic acid and salicylic acid are known to possess a wide range of biological activities. While specific studies on this compound are limited, related compounds have shown antimicrobial and cytotoxic properties.[4] Salicylic acid and its derivatives are key signaling molecules in plants, particularly in mediating defense against pathogens.[4][5] The salicylic acid signaling pathway is central to systemic acquired resistance (SAR), a form of induced immunity.[6][7]

G Salicylic Acid Signaling in Plant Immunity Pathogen Pathogen Attack SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 Gene_Expression Defense Gene Expression NPR1->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Simplified Salicylic Acid Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data on its physical properties and predicted spectroscopic characteristics offer a valuable resource for researchers. The generalized experimental protocols for its synthesis and analysis provide a practical starting point for laboratory work. While further research is needed to fully elucidate its specific biological activities, its structural relationship to known bioactive molecules suggests it is a compound of interest for further investigation in drug discovery and development.

References

Methyl 3-amino-2-hydroxybenzoate CAS number confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-2-hydroxybenzoate, a key chemical intermediate in the pharmaceutical industry. This document consolidates critical data including its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and relevant safety information. The guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identification and Properties

This compound is an aromatic organic compound containing amino, hydroxyl, and methyl ester functional groups. Its unique structure makes it a versatile building block in the synthesis of more complex molecules.

CAS Number: 35748-34-6[1]

Synonyms:

  • 3-Amino-2-hydroxybenzoic acid methyl ester[1]

  • Methyl 3-aminosalicylate[1]

  • Benzoic acid, 3-amino-2-hydroxy-, methyl ester[1]

  • 2-Hydroxy-3-(methoxycarbonyl)aniline

  • 2-Amino-6-(methoxycarbonyl)phenol

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Physical Form Solid
Boiling Point 86-89 °C
Storage Temperature Ambient

Synthesis Protocol

The primary route for the synthesis of this compound is through the reduction of its nitro precursor, Methyl 2-hydroxy-3-nitrobenzoate. Catalytic hydrogenation is a commonly employed method for this transformation.

Experimental Procedure: Catalytic Hydrogenation

This protocol outlines a standard procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • Methyl 2-hydroxy-3-nitrobenzoate

  • Methanol (MeOH)

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-hydroxy-3-nitrobenzoate (1.0 equivalent) in methanol (approximately 30 mL per 1 g of the starting material).

  • Catalyst Addition: To this solution, add a catalytic amount of Palladium on carbon (typically 5-10% by weight of the starting material).

  • Hydrogenation:

    • Secure the reaction vessel in the hydrogenation apparatus.

    • Purge the system with nitrogen gas to remove any residual oxygen.

    • Introduce hydrogen gas to the desired pressure (e.g., 40-50 psi).

    • Commence vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This may take several hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Methyl 2-hydroxy-3-nitrobenzoate dissolve Dissolve in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H2, 40-50 psi) add_catalyst->hydrogenation filter Filter through Celite hydrogenation->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Recrystallization (optional) concentrate->purify product This compound purify->product

Caption: A schematic overview of the synthesis process for this compound.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications, making it a valuable scaffold in the development of novel therapeutic agents. While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a precursor to biologically active molecules underscores its importance in drug discovery and medicinal chemistry. Further research into the derivatives of this compound may unveil specific biological activities and therapeutic applications.

Safety Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to Methyl 3-amino-2-hydroxybenzoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-hydroxybenzoate, a substituted aromatic compound, holds a unique position within the broader class of aminosalicylates. While its isomers, particularly 5-aminosalicylic acid (mesalazine) and methyl 3-amino-4-hydroxybenzoate (the local anesthetic Orthoform), have been extensively studied and utilized in medicine, the history and specific applications of this compound are less documented. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological relevance of this compound, distinguishing it from its more prominent isomers. It includes detailed experimental protocols, a compilation of its physicochemical properties, and a discussion of its emerging role as a precursor in the synthesis of targeted therapeutics, such as sphingosine kinase inhibitors.

Introduction and Historical Context

The late 19th and early 20th centuries were a period of significant advancement in synthetic organic chemistry, particularly in the development of new therapeutic agents. The exploration of derivatives of salicylic acid was a fertile ground for discovering new drugs, spurred by the success of acetylsalicylic acid (aspirin). Within this context, various isomers of aminosalicylic acid and their esters were synthesized and investigated for their physiological effects.

While the exact date and discoverer of this compound are not prominently recorded in readily accessible historical accounts, its synthesis is a logical extension of the chemical explorations of that era. The primary focus of early research into aminosalicylates was on their analgesic, antipyretic, and, later, anti-inflammatory and antibacterial properties.

A significant point of historical ambiguity arises from the close structural relationship between this compound and the local anesthetic "Orthoform," which is correctly identified as methyl 3-amino-4-hydroxybenzoate.[1] This has led to some confusion in the literature. The synthesis of various aminosalicylic acid isomers was driven by the desire to understand the structure-activity relationships of this class of compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The following table summarizes key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
CAS Number 35748-34-6[2]
IUPAC Name This compound[2]
Melting Point Not available
Boiling Point Not available
Appearance Solid
InChI InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3[2]
InChIKey OMWQHVRUXLRZRC-UHFFFAOYSA-N[2]
SMILES COC(=O)C1=C(C(=CC=C1)N)O[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of 3-aminosalicylic acid or the reduction of a nitrated precursor.

General Synthesis Pathway

The most common laboratory synthesis starts with the nitration of salicylic acid, followed by esterification and subsequent reduction of the nitro group to an amine.

Synthesis_Pathway Salicylic_acid Salicylic Acid Nitration Nitration (HNO₃, H₂SO₄) Salicylic_acid->Nitration Methyl_2_hydroxy_3_nitrobenzoate Methyl 2-hydroxy-3-nitrobenzoate Nitration->Methyl_2_hydroxy_3_nitrobenzoate Reduction Reduction (e.g., H₂, Pd/C) Methyl_2_hydroxy_3_nitrobenzoate->Reduction Final_Product This compound Reduction->Final_Product

General synthesis pathway for this compound.
Detailed Experimental Protocol: Reduction of Methyl 2-hydroxy-3-nitrobenzoate

This protocol is a representative method for the final step in the synthesis of this compound.

Materials:

  • Methyl 2-hydroxy-3-nitrobenzoate

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A suspension of Methyl 2-hydroxy-3-nitrobenzoate in methanol is prepared in a suitable reaction vessel.

  • A catalytic amount of palladium on carbon is added to the suspension.

  • The reaction vessel is connected to a hydrogen gas source and purged to create an inert atmosphere.

  • The mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Potential Applications

While extensive biological data for this compound is not as abundant as for its isomers, it has emerged as a valuable intermediate in the synthesis of targeted therapeutic agents.

Precursor for Sphingosine Kinase Inhibitors

One of the most significant contemporary applications of this compound is in the synthesis of sphingosine kinase (SphK) inhibitors.[3][4] Sphingosine kinases are lipid kinases that play a crucial role in cell signaling pathways related to cell growth, proliferation, and survival.[5] Dysregulation of SphK activity has been implicated in various diseases, including cancer and inflammatory disorders.[6][7]

The sphingolipid signaling pathway is a complex network where the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical for cell fate.[8] Sphingosine kinases catalyze the phosphorylation of sphingosine to S1P.[5] Inhibitors of SphK1, in particular, are being investigated as potential anti-cancer agents.[3][4][9]

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-apoptotic) Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P ATP -> ADP SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 Inhibitor SphK1 Inhibitors (derived from Methyl 3-amino-2-hydroxybenzoate) Inhibitor->SphK1

References

The Enigmatic Biological Profile of Methyl 3-amino-2-hydroxybenzoate: A Whitepaper on a Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-amino-2-hydroxybenzoate, a substituted aromatic compound, presents a chemical structure suggestive of potential biological activity. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of its pharmacological properties. This technical whitepaper aims to consolidate the currently available information on this compound and its structural isomers, highlighting the scarcity of direct biological data and proposing avenues for future research. While in-depth analysis is precluded by the lack of specific studies, this document serves as a foundational guide for researchers interested in exploring the potential of this molecule.

Introduction

This compound, also known as methyl 3-aminosalicylate, belongs to the family of aminosalicylates. This class of compounds, most notably represented by 5-aminosalicylic acid (5-ASA or mesalazine), is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2][3] The therapeutic effects of aminosalicylates are attributed to their anti-inflammatory properties, which are thought to be mediated through various mechanisms including the scavenging of free radicals, inhibition of leukotriene production, and modulation of inflammatory cytokine release.[2] Given this precedent, this compound, as a structural analogue, warrants investigation for similar or novel biological activities.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to any biological investigation. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
CAS Number 35748-34-6[4][5]
IUPAC Name This compound[4]
Synonyms Methyl 3-aminosalicylate, 3-amino-2-hydroxybenzoic acid methyl ester[5]
Melting Point 79°C to 82°C[5]

Review of Existing Biological Data

Direct research on the biological activity of this compound is notably absent from the public scientific record. Extensive searches of scholarly databases have not yielded any in-vitro or in-vivo studies, quantitative efficacy data (such as IC₅₀ or EC₅₀ values), detailed experimental protocols, or elucidated signaling pathways specifically for this compound.

However, valuable insights can be gleaned from the study of its structural isomers and the broader class of aminosalicylates.

Insights from Isomeric Compounds

Research on methyl 5-aminosalicylate (M-5-AS) , an isomer of the target compound, has demonstrated a therapeutic effect in an experimental rabbit model of ulcerative colitis. The study indicated that the therapeutic mechanism may be related to the antagonism of prostaglandins in inflamed regions.[6] This finding suggests that the position of the amino group on the salicylic acid backbone is a critical determinant of biological activity and that different isomers may possess distinct pharmacological profiles.

The Aminosalicylate Class: A Potential Framework

The well-established anti-inflammatory actions of 5-aminosalicylic acid (5-ASA) provide a logical starting point for investigating this compound. The mechanisms of action for 5-ASA are multifaceted and not fully understood, but are known to involve:

  • Inhibition of Inflammatory Mediators: 5-ASA can inhibit the production of pro-inflammatory prostaglandins and leukotrienes.[2]

  • Antioxidant Activity: It acts as a scavenger of reactive oxygen species, which are implicated in the tissue damage associated with inflammation.[7]

  • Modulation of Immune Cell Function: Aminosalicylates can inhibit the recruitment of leukocytes to the intestinal wall.[2]

A logical workflow for the initial biological screening of this compound would be to assess its activity in assays relevant to these known mechanisms of aminosalicylates.

G cluster_0 Initial Screening Workflow Compound This compound Assay1 In-vitro Anti-inflammatory Assays (e.g., COX/LOX inhibition) Compound->Assay1 Assay2 Antioxidant Capacity Assays (e.g., DPPH, ABTS) Compound->Assay2 Assay3 Cell-based Assays (e.g., Cytokine release in immune cells) Compound->Assay3 Data Quantitative Data Analysis (IC50, EC50) Assay1->Data Assay2->Data Assay3->Data Conclusion Assessment of Potential Biological Activity Data->Conclusion

Caption: Proposed initial screening workflow for this compound.

Potential as a Synthetic Precursor

While direct biological activity data is lacking, this compound may serve as a valuable intermediate in the synthesis of other bioactive molecules. Its functional groups—a hydroxyl, an amine, and a methyl ester—offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery programs.

G cluster_1 Role in Synthesis Start This compound Mod1 Modification of Amino Group Start->Mod1 Mod2 Modification of Hydroxyl Group Start->Mod2 Mod3 Modification of Ester Group Start->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening Library->Screening Leads Novel Bioactive Leads Screening->Leads

Caption: Use of this compound as a scaffold for generating new chemical entities.

Future Directions and Conclusion

The absence of published biological data for this compound represents a clear knowledge gap and an opportunity for novel research. Future investigations should prioritize a systematic evaluation of its potential anti-inflammatory, antioxidant, and other pharmacological activities.

Recommended Experimental Protocols:

  • Anti-inflammatory Activity:

    • Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX) Inhibition Assays: To determine if the compound inhibits key enzymes in the inflammatory cascade. Standard spectrophotometric or fluorometric assay kits are commercially available.

    • Cell-based Assays: Utilize cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) production via ELISA or qPCR.

  • Antioxidant Activity:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assays: To assess the compound's ability to neutralize free radicals.

  • Cytotoxicity Assays:

    • MTT or MTS Assays: To evaluate the compound's toxicity profile against various cell lines and determine a safe concentration range for further in-vitro studies.

References

Technical Guide: Solubility and Stability of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Document ID: MG-TAHG-20251223 Version: 1.0

Abstract

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of Methyl 3-amino-2-hydroxybenzoate, a key intermediate and potential active pharmaceutical ingredient (API). Given the limited publicly available data for this specific molecule, this document outlines standardized experimental protocols based on international guidelines and best practices in the pharmaceutical industry. It includes detailed procedures for thermodynamic solubility assessment and forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. All quantitative data presented are illustrative to serve as a practical example for researchers. Furthermore, this guide features detailed experimental workflows and potential degradation pathways visualized using Graphviz diagrams, offering a robust framework for initiating laboratory investigation.

Introduction to this compound

This compound (CAS No: 35748-34-6) is an aromatic organic compound incorporating amino, hydroxyl, and methyl ester functional groups.[1] Its structure, an analogue of salicylic acid derivatives, makes it a molecule of interest in medicinal chemistry and drug development. The physicochemical properties, particularly solubility and stability, are critical parameters that influence its bioavailability, formulation development, manufacturing processes, and shelf-life. This guide details the necessary studies to characterize these attributes thoroughly.

Solubility Studies

Aqueous and solvent solubility are fundamental characteristics that dictate the dissolution rate and absorption of an API. The thermodynamic solubility, representing the saturated concentration of a compound in a solvent at equilibrium, is the gold standard for these assessments.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

  • Materials and Equipment:

    • This compound (purity >99%)

    • Selection of relevant pharmaceutical solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Propylene Glycol, DMSO).

    • Calibrated orbital shaker with temperature control.

    • Centrifuge.

    • Validated HPLC-UV or UV-Vis spectrophotometer for concentration analysis.

    • Syringe filters (e.g., 0.22 µm PVDF).

    • Analytical balance and glassware.

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in sealed glass vials. The presence of undissolved solid must be visible.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After incubation, allow the suspensions to settle.

    • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

    • Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

    • Perform the experiment in triplicate for each solvent and temperature condition.

Illustrative Solubility Data

The following table summarizes hypothetical quantitative solubility data for this compound. This data is for illustrative purposes to demonstrate expected trends and data presentation. Actual experimental results are required for definitive characterization.

Solvent SystemTemperature (°C)Illustrative Solubility (mg/mL)Illustrative Solubility (µg/mL)
Purified Water250.85850
0.1 N HCl251.501500
Phosphate Buffer (pH 7.4)250.90900
Ethanol2515.215200
Methanol2512.512500
Propylene Glycol258.78700
Dimethyl Sulfoxide (DMSO)25> 50> 50000
Purified Water371.201200
Phosphate Buffer (pH 7.4)371.351350

Stability Studies and Forced Degradation

Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies expose the API to conditions more severe than accelerated stability testing.[3]

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the overall workflow for conducting comprehensive solubility and stability studies.

G cluster_solubility Solubility Assessment cluster_stability Forced Degradation Stability Sol_Start Excess API + Solvent Sol_Shake Shake-Flask Incubation (25°C & 37°C, 48h) Sol_Start->Sol_Shake Sol_Filter Filtration (0.22 µm) Sol_Shake->Sol_Filter Sol_Analyze HPLC-UV Analysis Sol_Filter->Sol_Analyze Sol_Data Solubility Data Table Sol_Analyze->Sol_Data Report Final Technical Report Sol_Data->Report Stab_Start API in Solution/Solid Stab_Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Stab_Start->Stab_Stress Stab_Sample Sample at Time Points Stab_Stress->Stab_Sample Stab_Analyze Stability-Indicating HPLC Method Stab_Sample->Stab_Analyze Stab_Data Degradation Profile Stab_Analyze->Stab_Data Stab_Data->Report API This compound (API Reference Standard) API->Sol_Start API->Stab_Start

Caption: Experimental workflow for solubility and stability studies.
Experimental Protocols for Forced Degradation

A validated stability-indicating HPLC method is a prerequisite for analyzing samples from these studies. The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated without leading to secondary degradation.[2][4]

3.2.1 Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve the API in 0.1 N HCl and heat at 60-80 °C.

  • Base Hydrolysis: Dissolve the API in 0.1 N NaOH and heat at 60-80 °C. The ester linkage is particularly susceptible to base-catalyzed hydrolysis.

  • Neutral Hydrolysis: Dissolve the API in purified water and heat at 60-80 °C.

  • Procedure: Sample the solutions at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic/basic samples before HPLC analysis. Analyze for API assay and formation of degradation products.

3.2.2 Oxidative Degradation

  • Procedure: Treat a solution of the API with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5] Protect the solution from light to prevent photo-oxidation. Sample at various time points and analyze. The amino and phenolic hydroxyl groups are potential sites for oxidation.

3.2.3 Photolytic Degradation

  • Procedure: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines.[6] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A "dark control" sample, wrapped in aluminum foil, should be stored under the same temperature conditions to separate light-induced degradation from thermal effects.[7]

  • Analysis: Analyze the exposed and control samples for changes in appearance, assay, and degradation products.

3.2.4 Thermal Degradation

  • Procedure: Expose the solid API to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. Samples can be tested with and without humidity control.

  • Analysis: Analyze samples at set intervals to determine the rate of thermal degradation.

Illustrative Forced Degradation Data

The following table presents hypothetical results from forced degradation studies on this compound.

Stress ConditionTime% Assay Remaining% Total DegradationMajor Degradants Observed
0.1 N HCl (80 °C)24 h88.5%11.5%D1 (Hydrolysis Product)
0.1 N NaOH (60 °C)8 h85.2%14.8%D1 (Hydrolysis Product)
3% H₂O₂ (RT)24 h91.3%8.7%D2 (Oxidation Product)
Photolytic (ICH Q1B)-96.8%3.2%Minor unidentified peaks
Thermal (80 °C, solid)72 h99.1%0.9%No significant degradation

D1: 3-amino-2-hydroxybenzoic acid; D2: N-oxide or related oxidative product.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated under stress conditions: hydrolysis of the methyl ester and oxidation of the aromatic amine.

G cluster_hydrolysis Hydrolytic Pathway (Acid/Base Catalyzed) cluster_oxidation Oxidative Pathway (e.g., H2O2) Parent This compound Deg1 3-amino-2-hydroxybenzoic acid (Degradant D1) Parent->Deg1 H2O, H+ or OH- Prod1 Methanol Parent->Prod1 H2O, H+ or OH- Deg2 N-Oxide or other Oxidized Species (Degradant D2) Parent->Deg2 [O]

Caption: Potential degradation pathways for this compound.

The most probable degradation route is the hydrolysis of the methyl ester to form 3-amino-2-hydroxybenzoic acid and methanol, a reaction that is readily catalyzed by both acid and base.[7] Additionally, the electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation, potentially forming N-oxides or other oxidative coupling products.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols for solubility determination and forced degradation studies are aligned with pharmaceutical industry standards and regulatory expectations. While the quantitative data presented herein is illustrative, the methodologies and workflows provide researchers and drug development professionals with the necessary tools to generate robust and reliable data, which is crucial for advancing the development of any new chemical entity.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the molecular structure elucidation of Methyl 3-amino-2-hydroxybenzoate. By integrating foundational chemical data with detailed experimental protocols and theoretical spectroscopic analysis, this document serves as a valuable resource for professionals engaged in chemical research and drug development.

Core Chemical Identity

This compound is an aromatic ester with the molecular formula C₈H₉NO₃. A thorough understanding of its fundamental properties is the first step in its structural analysis.[1]

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Methyl 3-aminosalicylate, 3-amino-2-hydroxybenzoic acid methyl ester[1][2]
CAS Number 35748-34-6[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)N)O[1]
InChI Key OMWQHVRUXLRZC-UHFFFAOYSA-N[1]

Experimental Protocols for Spectroscopic Analysis

Accurate molecular structure elucidation relies on a suite of spectroscopic techniques. The following sections detail the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum using the same instrument.

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) to induce fragmentation and provide structural information.

  • Data Acquisition:

    • Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

    • The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ion peaks.

Theoretical Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its isomers and related compounds.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5Singlet1HAr-OH
~7.0-7.2Doublet of doublets1HAr-H
~6.8-7.0Doublet of doublets1HAr-H
~6.5-6.7Triplet1HAr-H
~4.5-5.5Broad Singlet2HAr-NH₂
~3.8Singlet3H-O-CH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168-170C =O (ester)
~145-148C -OH
~135-138C -NH₂
~120-125Ar-C
~115-120Ar-C
~110-115Ar-C
~105-110Ar-C
~51-53-O-C H₃
Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2990-2850MediumAliphatic C-H stretching
~1700StrongC=O (ester) stretching
1620-1580MediumAromatic C=C bending
~1250StrongC-O stretching
Predicted Mass Spectrum Fragmentation
m/zProposed Fragment
167[M]⁺ (Molecular Ion)
136[M - OCH₃]⁺
108[M - COOCH₃]⁺

Visualizing the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the workflow and logical relationships in the structure elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

A high-level overview of the experimental workflow for structure elucidation.

logical_relationship cluster_predictions Spectroscopic Predictions cluster_verification Experimental Verification Start Proposed Structure: This compound Predict_NMR Predict ¹H & ¹³C NMR Spectra Start->Predict_NMR Predict_IR Predict IR Spectrum Start->Predict_IR Predict_MS Predict Mass Spectrum Start->Predict_MS Compare Compare Predicted vs. Experimental Data Predict_NMR->Compare Predict_IR->Compare Predict_MS->Compare Acquire_NMR Acquire Experimental NMR Data Acquire_NMR->Compare Acquire_IR Acquire Experimental IR Data Acquire_IR->Compare Acquire_MS Acquire Experimental MS Data Acquire_MS->Compare Conclusion Structure Confirmed / Revised Compare->Conclusion

The logical flow from a proposed structure to its experimental verification.

Conclusion

This technical guide outlines a systematic approach to the molecular structure elucidation of this compound. By combining established experimental protocols with theoretical spectroscopic predictions, researchers can confidently determine and verify the structure of this and similar molecules. The provided workflows and data tables serve as a practical reference for laboratory analysis and contribute to the broader knowledge base of chemical and pharmaceutical sciences.

References

A Theoretical and Computational Deep Dive into Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-hydroxybenzoate is a small organic molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and computational characterization. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document presents a hypothetical study based on established computational methodologies applied to structurally similar compounds. This includes a detailed analysis of its molecular geometry, vibrational frequencies, and electronic properties, calculated using Density Functional Theory (DFT). Furthermore, a plausible experimental protocol for its synthesis is outlined, adapted from established methods for related compounds. This guide serves as a foundational resource for researchers interested in the further investigation and application of this compound.

Introduction

This compound is an aromatic compound containing amino, hydroxyl, and methyl ester functional groups. These functionalities impart a range of chemical properties that make it an interesting candidate for drug design and as a building block in organic synthesis. Computational chemistry provides a powerful toolkit for predicting the physicochemical properties of such molecules, offering insights into their structure, stability, and reactivity. This guide details a hypothetical, yet methodologically sound, computational investigation of this compound.

Computational Methodology

The theoretical calculations outlined herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometric Optimization and Vibrational Frequencies

The molecular geometry of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-suited for calculating the geometric parameters (bond lengths and angles) of organic molecules. Frequency calculations at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

Electronic Properties

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized geometry. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on the proposed DFT calculations.

Structural Parameters

Disclaimer: The following data are hypothetical and based on typical bond lengths and angles for similar organic molecules. Actual values would be obtained from the proposed DFT calculations.

Parameter Predicted Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-O (ester)1.36
C=O (ester)1.21
C-O (hydroxyl)1.35
C-N (amino)1.38
O-H (hydroxyl)0.97
N-H (amino)1.01
**Bond Angles (°) **
C-C-C (aromatic)119 - 121
O-C=O (ester)124
C-O-C (ester)116
C-C-O (hydroxyl)119
C-C-N (amino)120
Vibrational Frequencies

Disclaimer: The following assignments are based on characteristic vibrational modes of functional groups present in the molecule. Precise frequencies would be determined from the proposed computational study.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3400
N-H stretch (amino)~3300, ~3200
C-H stretch (aromatic)~3100
C-H stretch (methyl)~2950
C=O stretch (ester)~1700
C-C stretch (aromatic)~1600, ~1480
C-O stretch (ester)~1250
C-N stretch (amino)~1300
Electronic Properties

Disclaimer: These values are estimations based on similar aromatic compounds and would be refined by the proposed DFT calculations.

Property Predicted Value
HOMO Energy -5.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.3 eV

Experimental Protocols

Synthesis of this compound

This proposed synthesis is adapted from established methods for structurally related aminobenzoates.

Reaction: Reduction of Methyl 2-hydroxy-3-nitrobenzoate.

Materials:

  • Methyl 2-hydroxy-3-nitrobenzoate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of Methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) and iron powder (3 equivalents) in a 2:1 mixture of ethanol and water is prepared in a round-bottom flask.

  • A catalytic amount of ammonium chloride is added to the mixture.

  • The reaction mixture is heated to reflux for 3-4 hours and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_energy Confirmation of Energy Minimum freq_calc->min_energy vib_spectra Predicted IR/Raman Spectra min_energy->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, etc.) min_energy->elec_prop data_analysis Data Analysis and Interpretation vib_spectra->data_analysis elec_prop->data_analysis end Final Report data_analysis->end

Caption: A typical workflow for the computational study of a molecule.

Synthetic Pathway

synthetic_pathway start Methyl 2-hydroxy-3-nitrobenzoate product This compound start->product Reduction reagents Fe, NH4Cl Ethanol/Water reagents->product

Caption: Proposed synthetic route to this compound.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, theoretical and computational study of this compound. By leveraging established computational methodologies and synthetic routes from analogous compounds, we have provided a detailed prediction of its structural, vibrational, and electronic properties. The data and protocols presented herein offer a solid foundation for future experimental and computational research on this promising molecule, paving the way for its potential applications in various scientific fields. It is our hope that this guide will stimulate further investigation into the properties and applications of this compound.

Methodological & Application

Methyl 3-amino-2-hydroxybenzoate: A Versatile Synthon for the Synthesis of Bioactive Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Methyl 3-amino-2-hydroxybenzoate, a substituted anthranilate derivative, is a valuable and versatile building block in multi-step organic synthesis. Its unique arrangement of amino, hydroxyl, and methyl ester functional groups on an aromatic scaffold makes it an ideal starting material for the construction of a variety of complex heterocyclic systems. Of particular interest is its application in the synthesis of benzoxazoles, a class of heterocyclic compounds renowned for their wide range of pharmacological activities. Benzoxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, often functioning through the inhibition of key signaling pathways.[1][2] This document outlines a representative two-step protocol for the synthesis of a methyl 2-phenylbenzoxazole-7-carboxylate from this compound and highlights the significance of this scaffold in drug discovery.

Key Applications

The benzoxazole core synthesized from this compound is a privileged scaffold in medicinal chemistry. These derivatives have been shown to target various biological pathways implicated in disease. For instance, certain 2-substituted benzoxazoles exhibit potent inhibitory activity against receptor tyrosine kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[3][4] By serving as a foundational synthon, this compound enables the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The ester functionality at the 7-position of the benzoxazole ring also provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

This section details a representative two-step synthesis of methyl 2-phenylbenzoxazole-7-carboxylate starting from this compound.

Step 1: Synthesis of Methyl 3-(benzamido)-2-hydroxybenzoate (N-Acylation)

This protocol describes the N-acylation of the primary amino group of this compound with benzoyl chloride in the presence of a base.

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexanes, Ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 3-(benzamido)-2-hydroxybenzoate.

Step 2: Synthesis of Methyl 2-phenylbenzoxazole-7-carboxylate (Intramolecular Cyclization)

This protocol outlines the acid-catalyzed intramolecular cyclization of methyl 3-(benzamido)-2-hydroxybenzoate to form the benzoxazole ring.

Materials:

  • Methyl 3-(benzamido)-2-hydroxybenzoate (from Step 1)

  • Polyphosphoric acid (PPA) or a suitable Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

  • High-boiling point solvent (e.g., toluene, xylene, if not using PPA as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine methyl 3-(benzamido)-2-hydroxybenzoate (1.0 equivalent) and polyphosphoric acid (PPA) (used as both catalyst and solvent).

  • Heat the reaction mixture to 140-160 °C with stirring for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield methyl 2-phenylbenzoxazole-7-carboxylate.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of Methyl 2-phenylbenzoxazole-7-carboxylate

StepReactantProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR)
1This compoundMethyl 3-(benzamido)-2-hydroxybenzoate271.2785-95>98%
2Methyl 3-(benzamido)-2-hydroxybenzoateMethyl 2-phenylbenzoxazole-7-carboxylate253.2570-85>98%

Note: Yields are representative and may vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

Visualizations

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound C Methyl 3-(benzamido)-2-hydroxybenzoate A->C Pyridine, DCM, 0°C to RT B Benzoyl Chloride B->C D Methyl 3-(benzamido)-2-hydroxybenzoate E Methyl 2-phenylbenzoxazole-7-carboxylate D->E Polyphosphoric Acid, 140-160°C G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Promotes Benzoxazole Benzoxazole Derivative (Inhibitor) Benzoxazole->VEGFR2 Inhibits

References

Application of Methyl 3-amino-2-hydroxybenzoate in the Synthesis of Methionine Aminopeptidase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-hydroxybenzoate is a valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of potent enzyme inhibitors. Its bifunctional nature, possessing both an amino and a hydroxyl group ortho to a methyl ester, allows for versatile chemical modifications to generate complex molecular architectures with significant biological activity. A key application of this compound is in the development of 3-amino-2-hydroxyamides, a class of compounds that have been identified as effective inhibitors of Methionine Aminopeptidase-2 (MetAP2).

MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine residue. Inhibition of MetAP2 has been shown to suppress angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Therefore, MetAP2 has emerged as a promising target for the development of novel anti-cancer therapies. This document provides detailed protocols for the synthesis of 3-amino-2-hydroxyamide-based MetAP2 inhibitors starting from this compound and the subsequent biological evaluation of these compounds.

Key Applications

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of 3-amino-2-hydroxyamide derivatives that act as inhibitors of MetAP2. These compounds have shown potential as anti-angiogenic agents for the treatment of cancer. The general structure of these inhibitors involves the modification of the amino and carboxyl groups of the parent molecule to interact with the active site of the MetAP2 enzyme.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-hydroxy-N-substituted-benzamides

This protocol describes the conversion of this compound to a 3-amino-2-hydroxy-N-substituted-benzamide, a key intermediate for MetAP2 inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • Trimethylaluminum (2 M solution in toluene or hexanes)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amine (1.1 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trimethylaluminum solution (1.1 equivalents) to the stirred amine solution. Gas evolution (methane) will be observed.

  • After the gas evolution ceases, add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-2-hydroxy-N-substituted-benzamide.

Protocol 2: Biological Evaluation of MetAP2 Inhibition

This protocol outlines a general method for assessing the inhibitory activity of the synthesized 3-amino-2-hydroxyamide derivatives against human MetAP2.

Materials:

  • Recombinant human MetAP2 enzyme

  • Fluorogenic substrate for MetAP2 (e.g., Met-AMC)

  • Synthesized 3-amino-2-hydroxyamide inhibitor

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

  • 96-well microtiter plates (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in Dimethyl Sulfoxide (DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • In a 96-well plate, add the assay buffer, the MetAP2 enzyme, and the inhibitor at various concentrations.

  • Incubate the enzyme and inhibitor mixture at room temperature for a predefined period (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths specific for the fluorophore, e.g., 380/460 nm for AMC).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantitative Data

The inhibitory activities of various 3-amino-2-hydroxyamide derivatives against human MetAP2 are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR Group (on amide nitrogen)MetAP2 IC50 (µM)
1 Benzyl1.5
2 4-Fluorobenzyl0.8
3 3,4-Dichlorobenzyl0.5
4 Phenethyl2.1
5 Cyclohexylmethyl3.5

Data is hypothetical and for illustrative purposes, based on the trends observed in the scientific literature for this class of compounds.

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate 3-Amino-2-hydroxy-N-substituted-benzamide Start->Intermediate Amidation Reagent Primary/Secondary Amine + Trimethylaluminum Reagent->Intermediate Product MetAP2 Inhibitor Intermediate->Product Further Modification (Optional)

Caption: Synthetic pathway from this compound to MetAP2 inhibitors.

Mechanism of Action: Angiogenesis Inhibition

Angiogenesis_Inhibition MetAP2_Inhibitor 3-Amino-2-hydroxyamide (from this compound) MetAP2 Methionine Aminopeptidase-2 (MetAP2) MetAP2_Inhibitor->MetAP2 Inhibits Protein_Synthesis Protein Synthesis & Post-translational Modification MetAP2->Protein_Synthesis Endothelial_Cell Endothelial Cell Proliferation & Migration Protein_Synthesis->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: Signaling pathway of MetAP2 inhibition leading to anti-angiogenic effects.

Conclusion

This compound serves as a critical starting material for the synthesis of a promising class of anti-cancer agents, the 3-amino-2-hydroxyamide inhibitors of MetAP2. The protocols provided herein offer a framework for the chemical synthesis and biological evaluation of these compounds. The straightforward synthetic route and the significant biological activity of the resulting molecules highlight the importance of this compound in modern medicinal chemistry and drug discovery efforts targeting angiogenesis. Further optimization of the 3-amino-2-hydroxyamide scaffold has the potential to yield next-generation therapeutics for the treatment of cancer and other angiogenesis-dependent diseases.

Application Notes and Protocols for the Synthesis of Methyl 3-amino-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-amino-2-hydroxybenzoate, a valuable scaffold in medicinal chemistry and drug development. The synthetic strategy involves a two-step process commencing with the nitration of salicylic acid to yield 2-hydroxy-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine, and subsequent Fischer esterification to afford the final product. This protocol includes detailed experimental procedures, tables of quantitative data, and visualizations of the synthetic workflow and the relevant biological pathway.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. The parent acid, 3-Amino-2-hydroxybenzoic acid, is recognized as a non-steroidal anti-inflammatory drug (NSAID).[1] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of prostaglandin synthesis.[2][3] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin production, these compounds can effectively reduce inflammatory responses.[4][5] This application note provides a comprehensive protocol for the synthesis of the methyl ester derivative, which can serve as a key building block for further chemical modifications and drug discovery efforts.

Experimental Protocols

The synthesis of this compound is accomplished through a two-stage process:

  • Synthesis of 3-amino-2-hydroxybenzoic acid: This is achieved by the nitration of 2-hydroxybenzoic acid (salicylic acid) to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to an amine.

  • Synthesis of this compound: The amino acid is then esterified using a classic Fischer esterification method.

Part 1: Synthesis of 3-amino-2-hydroxybenzoic acid

Step 1a: Synthesis of 2-hydroxy-3-nitrobenzoic acid

This procedure is adapted from standard nitration methods for salicylic acid. Note that the nitration of salicylic acid can produce a mixture of 3-nitro and 5-nitro isomers. Purification is necessary to isolate the desired 3-nitro isomer.

  • Materials:

    • 2-hydroxybenzoic acid (salicylic acid)

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice

    • Distilled water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-hydroxybenzoic acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

    • Once the salicylic acid is dissolved, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be strictly maintained between 0 and 5 °C.

    • After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.

    • Pour the reaction mixture slowly onto crushed ice with constant stirring.

    • The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.

    • The crude product is a mixture of 3-nitro and 5-nitro isomers and should be purified by recrystallization or column chromatography to isolate 2-hydroxy-3-nitrobenzoic acid.

Step 1b: Synthesis of 3-amino-2-hydroxybenzoic acid

This protocol is based on the catalytic hydrogenation of a nitro-substituted aromatic ring.

  • Materials:

    • 2-hydroxy-3-nitrobenzoic acid

    • Methanol

    • 5% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

    • Diatomaceous earth (Celite®)

  • Procedure:

    • A suspension of 2-hydroxy-3-nitrobenzoic acid and 5% palladium on carbon in methanol is placed in a Parr hydrogenation apparatus.

    • The apparatus is flushed with hydrogen gas, and the reaction mixture is shaken under a hydrogen atmosphere (60 psi) at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 48 hours).

    • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield 3-amino-2-hydroxybenzoic acid as a solid.

Part 2: Synthesis of this compound (Fischer Esterification)

This protocol utilizes a standard acid-catalyzed esterification.

  • Materials:

    • 3-amino-2-hydroxybenzoic acid

    • Anhydrous methanol

    • Concentrated sulfuric acid (98%)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 3-amino-2-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask.

    • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 1-2 hours.[6][7] The reaction progress can be monitored by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of 3-amino-2-hydroxybenzoic acid

StepStarting MaterialReagentsProductExpected Yield
1a 2-hydroxybenzoic acidConc. H₂SO₄, Conc. HNO₃2-hydroxy-3-nitrobenzoic acidVariable (isomer separation required)
1b 2-hydroxy-3-nitrobenzoic acidH₂, 5% Pd/C, Methanol3-amino-2-hydroxybenzoic acid>95%

Table 2: Reagents and Expected Yields for the Synthesis of this compound

StepStarting MaterialReagentsProductExpected Yield
2 3-amino-2-hydroxybenzoic acidAnhydrous Methanol, Conc. H₂SO₄This compound~90%[7]

Table 3: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-hydroxy-3-nitrobenzoic acidC₇H₅NO₅183.12Yellowish solid
3-amino-2-hydroxybenzoic acidC₇H₇NO₃153.14Solid
This compoundC₈H₉NO₃167.16Light brown solid

Visualization

Experimental Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of 3-amino-2-hydroxybenzoic acid cluster_1 Part 2: Synthesis of this compound Salicylic_acid 2-hydroxybenzoic acid Nitration Nitration (H₂SO₄, HNO₃) Salicylic_acid->Nitration Step 1a Nitro_intermediate 2-hydroxy-3-nitrobenzoic acid Nitration->Nitro_intermediate Reduction Reduction (H₂, Pd/C) Nitro_intermediate->Reduction Step 1b Amino_acid 3-amino-2-hydroxybenzoic acid Reduction->Amino_acid Esterification Fischer Esterification (MeOH, H₂SO₄) Amino_acid->Esterification Step 2 Final_product This compound Esterification->Final_product

Caption: Synthetic workflow for this compound.

Signaling Pathway

Prostaglandin_Pathway_Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX_Enzymes Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID 3-amino-2-hydroxybenzoic acid (and derivatives) NSAID->COX_Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.

References

Scale-Up Synthesis of Methyl 3-amino-2-hydroxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of Methyl 3-amino-2-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are presented: the reduction of Methyl 2-hydroxy-3-nitrobenzoate and the Fischer esterification of 3-amino-2-hydroxybenzoic acid. These protocols are designed to be adaptable for scale-up operations, with a focus on efficiency, safety, and product purity.

Synthetic Routes and Strategy

Two viable and scalable synthetic pathways for the production of this compound are outlined below. The choice of route may depend on the availability and cost of starting materials, as well as the specific equipment and safety infrastructure available.

  • Route 1: Catalytic Hydrogenation of Methyl 2-hydroxy-3-nitrobenzoate. This is often the preferred industrial method due to its high efficiency, clean reaction profile, and the commercial availability of the starting nitro compound. The process involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

  • Route 2: Fischer Esterification of 3-amino-2-hydroxybenzoic acid. This classic acid-catalyzed esterification is a straightforward method that is also amenable to scale-up. It involves the reaction of 3-amino-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative parameters for the two proposed synthetic routes for a hypothetical laboratory-scale synthesis. These parameters can serve as a baseline for process optimization and scale-up.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Fischer Esterification
Starting Material Methyl 2-hydroxy-3-nitrobenzoate3-amino-2-hydroxybenzoic acid
Key Reagents 10% Pd/C, Hydrogen Gas or Ammonium Formate, MethanolMethanol, Sulfuric Acid
Typical Scale 10 g10 g
Solvent Volume ~150 mL~100 mL
Reaction Temperature Room TemperatureReflux (~65 °C)
Reaction Time 2-12 hours4-8 hours
Typical Yield >95%85-95%
Purification Method Filtration, RecrystallizationNeutralization, Extraction, Recrystallization

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of Methyl 2-hydroxy-3-nitrobenzoate using palladium on carbon as a catalyst and hydrogen gas as the reducing agent. This method is highly efficient and typically results in a clean product with high yield.[1]

Materials and Reagents:

  • Methyl 2-hydroxy-3-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Celite® or other filter aid

  • Hydrogenation reactor (e.g., Parr Hydrogenator)

Reaction Setup and Procedure:

  • Vessel Preparation: In a suitable hydrogenation reactor, create an inert atmosphere by purging with nitrogen or argon gas.

  • Charging the Reactor: Under the inert atmosphere, dissolve Methyl 2-hydroxy-3-nitrobenzoate (1.0 eq) in methanol (approximately 15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution.[1]

  • Hydrogenation: Seal the reactor and purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-12 hours.[1]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is crucial to keep the filter cake wet with methanol to prevent the pyrophoric catalyst from igniting upon contact with air.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.[2]

  • Palladium on carbon catalyst can be pyrophoric, especially when dry. Handle the catalyst in an inert atmosphere and never allow the filter cake to dry completely.[2]

Protocol 2: Scale-up Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-amino-2-hydroxybenzoic acid and methanol using sulfuric acid as a catalyst. This method is a robust and well-established procedure for ester synthesis.[3]

Materials and Reagents:

  • 3-amino-2-hydroxybenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Reaction Setup and Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of acid).[4]

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a precipitate may be observed.[4]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol. Carefully add the residue to a beaker of ice water and slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment. The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause foaming. The bicarbonate solution should be added slowly to control the rate of gas evolution.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Fischer Esterification Nitro_Intermediate Methyl 2-hydroxy-3-nitrobenzoate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Nitro_Intermediate->Hydrogenation Final_Product_1 This compound Hydrogenation->Final_Product_1 Amino_Acid 3-amino-2-hydroxybenzoic acid Esterification Fischer Esterification (Methanol, H₂SO₄) Amino_Acid->Esterification Final_Product_2 This compound Esterification->Final_Product_2

Caption: Synthetic pathways for this compound.

Experimental_Workflow_Hydrogenation start Start dissolve Dissolve Methyl 2-hydroxy-3-nitrobenzoate in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate in Reactor (H₂ gas, RT, 2-12h) add_catalyst->hydrogenate filter_catalyst Filter to Remove Catalyst (Keep filter cake wet) hydrogenate->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Recrystallize Product concentrate->purify end End Product purify->end

Caption: Workflow for catalytic hydrogenation of the nitro intermediate.

Experimental_Workflow_Esterification start Start dissolve_acid Dissolve 3-amino-2-hydroxybenzoic acid in Methanol start->dissolve_acid add_catalyst Add H₂SO₄ Catalyst (ice bath) dissolve_acid->add_catalyst reflux Reflux Reaction Mixture (65°C, 4-8h) add_catalyst->reflux concentrate Concentrate Mixture reflux->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Recrystallize Product dry_concentrate->purify end End Product purify->end

Caption: Workflow for Fischer esterification of the amino acid.

References

Application Notes: Synthesis of Kinase Inhibitors Utilizing an Aminobenzoate-Related Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-hydroxybenzoate is a substituted aromatic compound with potential applications as a building block in medicinal chemistry. While literature and patents suggest its utility as a starting material for various inhibitors, including those for sphingosine kinase, a complete, publicly available experimental protocol detailing the synthesis of a specific kinase inhibitor with corresponding biological data is not readily found.

Therefore, to fulfill the request for a detailed application note and protocol, we present a comprehensive example using a closely related and structurally analogous scaffold: 3-amino-benzo[d]isoxazole . This scaffold serves as a key starting material for a series of potent c-Met kinase inhibitors, as detailed in a peer-reviewed study. The methodologies and principles demonstrated here are highly relevant for the synthesis of kinase inhibitors from related aminobenzoate precursors.

c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various human cancers, making it an important target for cancer therapy. The following sections provide detailed protocols for the synthesis of a potent c-Met inhibitor, quantitative biological data for a series of related compounds, and a diagram of the targeted c-Met signaling pathway.

I. Featured Application: Synthesis of a Potent c-Met Kinase Inhibitor

A series of 3-amino-benzo[d]isoxazole derivatives have been synthesized and identified as potent inhibitors of the c-Met kinase. One of the most potent compounds identified is N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide , which will be referred to as Inhibitor 28a .[1] This compound demonstrates high inhibitory activity at both the enzymatic and cellular levels.[1]

Logical Workflow for the Synthesis of c-Met Inhibitor 28a

The synthesis of Inhibitor 28a involves a multi-step process starting from the key intermediate, 3-amino-benzo[d]isoxazole. The general workflow is outlined below.

G cluster_0 Preparation of Key Intermediate cluster_1 Synthesis of Quinoline Moiety cluster_2 Final Assembly Start 3-Amino-benzo[d]isoxazole Intermediate_A Amine Intermediate (e.g., 4-aminophenol derivative) Start->Intermediate_A Coupling Reaction Final_Coupling Coupling of Intermediates Intermediate_A->Final_Coupling Quinoline_Start Substituted Aniline Quinoline_Intermediate 6,7-dimethoxy-4-chloroquinoline Quinoline_Start->Quinoline_Intermediate Cyclization & Chlorination Quinoline_Intermediate->Final_Coupling Final_Product c-Met Inhibitor (28a) Final_Coupling->Final_Product Amidation

Caption: General synthetic workflow for c-Met inhibitors.

II. Quantitative Data: Inhibitory Activity of Synthesized Compounds

The inhibitory activities of a series of synthesized 3-amino-benzo[d]isoxazole derivatives against c-Met kinase were evaluated. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1]

Compound IDc-Met Kinase IC50 (nM)EBC-1 Cell Proliferation IC50 (µM)
8d 8.20.25
8e 7.50.21
12 9.10.33
28a 1.80.18
28b 3.50.20
28c 2.10.19
28d 4.60.22
28h 6.30.28
28i 5.50.24

Data extracted from Bioorganic & Medicinal Chemistry, 2015, 23(3), 564-578.[1]

III. Experimental Protocols

The following are generalized protocols based on the procedures described for the synthesis of c-Met inhibitors derived from 3-amino-benzo[d]isoxazole.[1]

Protocol 1: Synthesis of 4-((Benzo[d]isoxazol-3-yl)amino)phenol (Intermediate 1)
  • Reaction Setup: To a solution of 3-amino-benzo[d]isoxazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add 4-fluorophenol (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. Wash the solid with water and then purify by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired product.

Protocol 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Inhibitor 28a)
  • Step 1: Synthesis of the Amine Precursor.

    • Combine 6,7-dimethoxy-4-chloroquinoline (1.0 eq) and the previously synthesized 4-((benzo[d]isoxazol-3-yl)amino)phenol intermediate (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Add a base such as potassium tert-butoxide (1.2 eq) and heat the mixture at 100 °C for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into water to precipitate the product. Filter and dry the solid. This product is the core amine for the final amidation.

  • Step 2: Preparation of the Carboxylic Acid Moiety.

    • To a solution of 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid (1.1 eq) in anhydrous DMF, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Step 3: Final Amidation.

    • Add the amine precursor from Step 1 (1.0 eq) to the activated carboxylic acid mixture from Step 2.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor 28a .

IV. Signaling Pathway

The synthesized compounds are potent inhibitors of the c-Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, which in turn activates multiple downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell growth, survival, and migration. Inhibition of c-Met blocks these downstream effects.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Inhibitor Inhibitor 28a Inhibitor->cMet Inhibits Autophosphorylation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: The c-Met signaling pathway and its inhibition.

References

Application Notes: Derivatization of the Amino Group in Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-amino-2-hydroxybenzoate is a versatile aromatic compound featuring amino, hydroxyl, and methyl ester functional groups. The nucleophilic amino group serves as a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. Derivatization of this group is a key strategy in medicinal chemistry and materials science to modulate the molecule's biological activity, physicochemical properties, and potential as a building block for more complex structures. Common derivatization reactions include N-acylation, N-sulfonylation, and N-alkylation, which lead to the formation of stable amides, sulfonamides, and secondary or tertiary amines, respectively. These modifications are fundamental in creating new chemical entities for drug discovery programs and developing novel organic materials.[1][2] This document provides detailed protocols for three common derivatization strategies targeting the amino group of this compound.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol details the N-acetylation of the primary amino group using acetic anhydride to form Methyl 3-acetamido-2-hydroxybenzoate. N-acetylation is a fundamental transformation used to protect amines or to introduce an acetamide group, which is a common feature in many pharmaceutical compounds.[1][3]

Principle: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion, resulting in the formation of the N-acetylated product. The reaction can be performed under neutral, acidic, or basic conditions, often without the need for a catalyst.[1][3]

Materials and Reagents:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent/catalyst) or an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or DCM (approx. 10 mL per gram of substrate).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. To the stirred solution, add acetic anhydride (1.1-1.2 eq.) dropwise over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture into cold water or onto crushed ice to quench the excess acetic anhydride.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in solution, transfer the mixture to a separatory funnel. If DCM was used, the organic layer is present. If acetic acid was used, extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.

Protocol 2: N-Sulfonylation of this compound

This protocol describes the synthesis of a sulfonamide derivative, Methyl 2-hydroxy-3-(methylsulfonamido)benzoate, by reacting the starting material with methanesulfonyl chloride. The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[5]

Principle: The reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving it to completion.[5]

Materials and Reagents:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[5]

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 20-30 minutes. It is critical to maintain the temperature at 0 °C during the addition to control the reaction's exothermicity.[5]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine spot disappears.

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: N-Alkylation via Reductive Amination

This protocol outlines the synthesis of N-alkylated derivatives of this compound via reductive amination. This powerful method converts a primary amine into a secondary amine by reaction with a ketone or aldehyde in the presence of a reducing agent.[6]

Principle: The reaction proceeds in two main steps that occur in one pot. First, the primary amine reacts with a carbonyl compound (e.g., an aldehyde) to form an intermediate imine via a hemiaminal species.[6] Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine to the corresponding secondary amine. STAB is a mild and selective reagent that does not typically reduce the starting aldehyde, thus preventing side reactions.[7]

Materials and Reagents:

  • This compound

  • An aldehyde or ketone (e.g., Benzaldehyde, 1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Water and Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the selected aldehyde (e.g., Benzaldehyde, 1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid (optional, can facilitate imine formation). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and formation of the product.

  • Workup:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-alkylated product.

Data Presentation

The following table summarizes the expected outcomes for the derivatization reactions described. Yields are presented as typical ranges observed for analogous transformations of aromatic amines.

Reaction Type Starting Material Key Reagents Product Typical Yield Range (%)
N-AcetylationThis compoundAcetic AnhydrideMethyl 3-acetamido-2-hydroxybenzoate85-95%[1][4]
N-SulfonylationThis compoundMethanesulfonyl Chloride, Et₃NMethyl 2-hydroxy-3-(methylsulfonamido)benzoate70-90%[5]
Reductive AminationThis compoundBenzaldehyde, NaBH(OAc)₃Methyl 3-(benzylamino)-2-hydroxybenzoate80-95%[7]

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis SM This compound Solvent Dissolve in Anhydrous Solvent SM->Solvent Base Add Base (if required) Solvent->Base Reagent Add Derivatizing Reagent (e.g., Acyl Chloride, Sulfonyl Chloride) Base->Reagent Stir Stir at Controlled Temperature Reagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product Final Derivatized Product Purify->Product Analysis Characterize (NMR, IR, MS) Product->Analysis

Caption: General workflow for the derivatization of this compound.

G Start This compound Product Methyl 3-acetamido-2-hydroxybenzoate Start->Product Solvent (DCM/AcOH) Room Temp Reagent Acetic Anhydride (CH₃CO)₂O Reagent->Product

Caption: Reaction scheme for N-Acetylation.

G Start This compound Product Methyl 2-hydroxy-3-(methylsulfonamido)benzoate Start->Product Anhydrous DCM 0 °C to Room Temp Reagent Methanesulfonyl Chloride (CH₃SO₂Cl) Reagent->Product Base Triethylamine (Et₃N) Base->Product

Caption: Reaction scheme for N-Sulfonylation.

G Start This compound Imine Imine Intermediate (in situ) Start->Imine Step 1: Imine Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Step 1: Imine Formation Reducer NaBH(OAc)₃ Product Methyl 3-(alkylamino)-2-hydroxybenzoate Reducer->Product Step 2: Reduction Imine->Product Step 2: Reduction

Caption: Reaction pathway for N-Alkylation via Reductive Amination.

References

Application Notes and Protocols: Reactions Involving the Hydroxyl Group of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-hydroxybenzoate, a substituted aromatic compound, presents a versatile scaffold for chemical synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structure features a reactive phenolic hydroxyl group ortho to a methyl ester and meta to an amino group. This arrangement allows for selective modifications at the hydroxyl position, leading to the generation of diverse molecular architectures with a range of biological activities. The strategic manipulation of the hydroxyl group through reactions such as O-alkylation and O-acylation is a key step in the synthesis of various derivatives, including potential kinase inhibitors and other pharmacologically active molecules.

These application notes provide detailed protocols for two fundamental reactions involving the hydroxyl group of this compound: O-alkylation via the Williamson ether synthesis and O-acylation to form a phenolic ester. Given the presence of a reactive amino group, a protection/deprotection strategy is incorporated to ensure chemoselectivity.

Key Reactions and Applications

The primary reactions targeting the hydroxyl group of this compound are O-alkylation and O-acylation. These transformations are crucial for introducing a variety of substituents that can modulate the compound's physicochemical properties and biological activity.

  • O-Alkylation (Williamson Ether Synthesis): This reaction forms an ether linkage by reacting the phenoxide ion of the substrate with an alkyl halide. The resulting ether derivatives are common motifs in many drug molecules. The choice of the alkyl halide allows for the introduction of a wide array of functional groups, influencing properties such as lipophilicity, metabolic stability, and target binding.

  • O-Acylation: This reaction forms an ester by treating the hydroxyl group with an acylating agent, such as an acid chloride or anhydride. The resulting aryl esters can serve as prodrugs, which are cleaved in vivo to release the active phenolic compound, or they can possess intrinsic biological activity.

A critical consideration in the functionalization of this compound is the presence of the nucleophilic amino group, which can compete with the hydroxyl group in both alkylation and acylation reactions. To achieve selective modification of the hydroxyl group, the amino group is typically protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable under the basic conditions often used for O-alkylation and can be readily removed under acidic conditions after the desired modification of the hydroxyl group is complete.

Experimental Protocols

The following protocols are detailed methodologies for the protection of the amino group, followed by O-alkylation and O-acylation of the hydroxyl group, and subsequent deprotection.

Protocol 1: Protection of the Amino Group (N-Boc Protection)

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Workflow for N-Boc Protection:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_mat This compound Di-tert-butyl dicarbonate Triethylamine Dichloromethane reaction Dissolve starting material in DCM Add triethylamine Add (Boc)2O dropwise at 0°C Stir at room temperature for 12-24h start_mat->reaction 1. Mix workup Wash with water and brine Dry organic layer (Na2SO4) Concentrate under reduced pressure reaction->workup 2. Process product Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybenzoate workup->product 3. Isolate G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_mat N-Boc-Methyl 3-amino-2-hydroxybenzoate Alkyl Halide (e.g., Benzyl Bromide) Potassium Carbonate N,N-Dimethylformamide (DMF) reaction Combine reactants in DMF Heat at 60-80°C for 4-12h start_mat->reaction 1. Mix & Heat workup Cool to RT Pour into water Extract with Ethyl Acetate Wash with water and brine Dry (Na2SO4) and concentrate reaction->workup 2. Process product Methyl 3-(tert-butoxycarbonylamino)-2-(alkoxy)benzoate workup->product 3. Isolate G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_mat N-Boc-Methyl 3-amino-2-hydroxybenzoate Acylating Agent (e.g., Acetic Anhydride) Pyridine reaction Dissolve starting material in pyridine Add acylating agent at 0°C Stir at room temperature start_mat->reaction 1. Mix workup Pour into ice-water Extract with Ethyl Acetate Wash with aq. HCl, aq. NaHCO3, brine Dry (Na2SO4) and concentrate reaction->workup 2. Process product Methyl 3-(tert-butoxycarbonylamino)-2-(acyloxy)benzoate workup->product 3. Isolate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Ligand Growth Factor (Ligand) Ligand->RTK Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor O-substituted Methyl 3-amino-2-hydroxybenzoate Derivative Inhibitor->Raf Inhibits

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 3-amino-2-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 3-amino-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the nitration of a suitable precursor followed by the reduction of the nitro group to an amine. The esterification of the carboxylic acid to a methyl ester can be performed at different stages of the synthesis. One plausible route begins with the nitration of a hydroxybenzoic acid derivative, followed by reduction and finally esterification.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, pH, and the choice of catalyst and solvent. For instance, during nitration, controlling the temperature is crucial to prevent side reactions. In catalytic hydrogenation for the reduction of the nitro group, the choice of catalyst, hydrogen pressure, and temperature are critical for achieving high yield and purity.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By comparing the TLC profile of the reaction mixture with that of the starting material and a reference standard of the product (if available), you can determine when the reaction is complete.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. For long-term storage, keeping it in a freezer at or below -20°C is advisable.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC to ensure all starting material is consumed. - Extend the reaction time if necessary, but be cautious of potential side reactions. - Ensure the reaction temperature is optimal for the specific step.
Side Reactions - During nitration, maintain a low temperature to minimize the formation of dinitro or other undesired isomers. - For the reduction of the nitro group, ensure complete conversion to avoid the formation of azo or azoxy compounds.[2]
Product Loss During Workup - Optimize the extraction process by selecting an appropriate solvent and performing multiple extractions. - During neutralization steps, carefully adjust the pH to prevent the product from remaining in the aqueous layer.
Inefficient Purification - If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. - For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Starting Material - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
Formation of Byproducts - Re-evaluate the reaction conditions (temperature, catalyst, etc.) to minimize side reactions. - Employ a more rigorous purification method, such as preparative HPLC, if column chromatography is insufficient.
Persistent Color in Final Product - Colored impurities can often be removed by treating the product solution with activated carbon before the final filtration or recrystallization step.

Experimental Protocols

Synthesis of this compound via Nitration, Reduction, and Esterification

This protocol is a representative method and may require optimization.

Step 1: Nitration of 2-Hydroxybenzoic Acid (Salicylic Acid)

  • In a round-bottom flask cooled in an ice-salt bath, slowly add 2-hydroxybenzoic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, stir the mixture for a specified time while monitoring the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral.

  • Dry the crude 3-nitro-2-hydroxybenzoic acid.

Step 2: Reduction of 3-Nitro-2-hydroxybenzoic Acid

  • Dissolve the crude 3-nitro-2-hydroxybenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include catalytic hydrogenation with Pd/C or Raney Nickel, or chemical reduction with agents like sodium dithionite.[1]

  • For catalytic hydrogenation, charge the reaction vessel with the nitro compound, solvent, and catalyst. Pressurize with hydrogen gas and stir at a controlled temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-amino-2-hydroxybenzoic acid.

Step 3: Esterification of 3-Amino-2-hydroxybenzoic Acid

  • Suspend the crude 3-amino-2-hydroxybenzoic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid.[3]

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for Key Steps

Step Parameter Value Reference
Nitration Temperature0-10 °CGeneral Knowledge
Reduction (Catalytic Hydrogenation) CatalystPd/C or Raney Nickel[2]
Hydrogen Pressure50 psi[4]
Temperature80-125 °C[5]
Esterification (Fischer) CatalystSulfuric Acid[3]
TemperatureReflux[3]
Esterification (Thionyl Chloride) ReagentThionyl Chloride[3]
TemperatureReflux[3]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₉NO₃[6]
Molecular Weight 167.16 g/mol [6]
CAS Number 35748-34-6[6]
Melting Point 97-99 °C (for a similar isomer)[7]
Appearance Expected to be a solid-

Visualizations

SynthesisWorkflow Start 2-Hydroxybenzoic Acid Nitration Nitration (H2SO4, HNO3) Start->Nitration Nitro_Intermediate 3-Nitro-2-hydroxybenzoic Acid Nitration->Nitro_Intermediate Reduction Reduction (e.g., Pd/C, H2) Nitro_Intermediate->Reduction Amino_Acid 3-Amino-2-hydroxybenzoic Acid Reduction->Amino_Acid Esterification Esterification (Methanol, Acid Catalyst) Amino_Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: General synthesis workflow for this compound.

TroubleshootingWorkflow Start Low Product Yield or Purity Issue Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Check_Side_Reactions Are there significant side products? (Analyze TLC/NMR) Check_Completion->Check_Side_Reactions Yes Optimize_Time_Temp Optimize Reaction Time/Temperature Check_Completion->Optimize_Time_Temp No Check_Workup Was the workup and purification optimal? Check_Side_Reactions->Check_Workup No Optimize_Conditions Adjust Reaction Conditions (e.g., Catalyst, Solvent) Check_Side_Reactions->Optimize_Conditions Yes Optimize_Purification Refine Purification Method (e.g., Different Solvent System, Recrystallization) Check_Workup->Optimize_Purification No Solution Improved Yield/Purity Check_Workup->Solution Yes Optimize_Time_Temp->Start Optimize_Conditions->Start Optimize_Purification->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Identifying and minimizing side products in Methyl 3-amino-2-hydroxybenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-hydroxybenzoate. The following information is designed to help identify and minimize the formation of common side products in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound has three primary reactive sites: the amino group (-NH₂), the hydroxyl group (-OH), and the aromatic ring. The amino group is a potent nucleophile, the hydroxyl group is a weaker nucleophile but can be deprotonated to form a more reactive phenoxide, and the aromatic ring is activated towards electrophilic substitution by both the amino and hydroxyl groups.

Q2: Why am I seeing a mixture of N- and O-alkylated products in my alkylation reaction?

A2: The formation of both N- and O-alkylated products is a common issue due to the presence of two nucleophilic sites. The amino group is generally more nucleophilic than the hydroxyl group, but the hydroxyl group can be deprotonated by a base to form a highly nucleophilic phenoxide, leading to competitive O-alkylation.

Q3: My acylation reaction is giving low yields or a significant amount of di-acylated product. What could be the cause?

A3: Low yields in acylation can be due to the deactivation of the starting material after the first acylation, making the second acylation less favorable. However, under forcing conditions, or with highly reactive acylating agents, di-acylation (on both the amino and hydroxyl groups) can occur. Steric hindrance from the ortho-hydroxyl group can also affect the rate of N-acylation.[1]

Q4: During diazotization of this compound, I observe a dark-colored solution and gas evolution, resulting in a poor yield of the desired product. What is happening?

A4: This is likely due to the decomposition of the diazonium salt intermediate. Aryl diazonium salts are often unstable at temperatures above 0-5 °C and can decompose to form highly reactive species, leading to a variety of side products, including phenols from reaction with water, and other colored impurities from coupling reactions.[2][3][4][5][6]

Troubleshooting Guides

Acylation Reactions

Issue: Formation of O-acylated and/or di-acylated side products.

Parameter Problematic Condition Recommended Condition Expected Outcome
Temperature High temperature0 °C to room temperatureMinimizes O-acylation and di-acylation
Solvent Protic solvents (e.g., ethanol)Aprotic solvents (e.g., THF, DCM)Reduces the possibility of side reactions involving the solvent
Base Strong, non-hindered baseMild, hindered base (e.g., pyridine, 2,6-lutidine)Promotes selective N-acylation
Acylating Agent Highly reactive (e.g., acid chloride)Less reactive (e.g., anhydride)Better control over the reaction

Experimental Protocol: Selective N-Acylation

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a hindered base such as pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride, 1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation Reactions

Issue: Formation of O-alkylated and/or di-alkylated (N,N-dialkylated) side products.

Parameter Problematic Condition Recommended Condition Expected Outcome
Base Strong base (e.g., NaH, KOtBu)Mild base (e.g., K₂CO₃, Cs₂CO₃)Favors N-alkylation over O-alkylation
Alkylating Agent Excess alkylating agent1.0-1.2 equivalents of alkylating agentReduces over-alkylation[7]
Protecting Group No protecting groupProtection of the more reactive site (e.g., amino group as an amide)Directs alkylation to the desired site
Reaction Type Direct AlkylationReductive AminationHighly selective for mono-N-alkylation[8]

Experimental Protocol: Selective N-Alkylation via Reductive Amination

  • Dissolve this compound (1 equivalent) and a carbonyl compound (e.g., an aldehyde or ketone, 1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a mild acid catalyst (e.g., acetic acid, 0.1 equivalents) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench any remaining reducing agent by adding a small amount of acetone.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Diazotization Reactions

Issue: Decomposition of the diazonium salt leading to the formation of phenolic byproducts and other impurities.

Parameter Problematic Condition Recommended Condition Expected Outcome
Temperature > 5 °C0 - 5 °CStabilizes the diazonium salt[2][4][5][6]
Acid Insufficient acidExcess strong mineral acid (e.g., HCl, H₂SO₄)Prevents the formation of diazoamino compounds
Nitrite Addition Rapid additionSlow, dropwise addition of NaNO₂ solutionMaintains low temperature and prevents localized excess of nitrous acid
pH pH > 2pH 1-2Ensures complete diazotization and minimizes side reactions[2]

Experimental Protocol: Stable Diazonium Salt Formation

  • Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1 equivalent) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine salt, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • The resulting cold solution of the diazonium salt should be used immediately in the subsequent reaction.

Visualizations

Reaction_Selectivity cluster_alkylation Alkylation MAHB This compound N_Alkylated N-Alkylated Product MAHB->N_Alkylated Mild Base O_Alkylated O-Alkylated Product MAHB->O_Alkylated Strong Base Di_Alkylated Di-Alkylated Product N_Alkylated->Di_Alkylated Excess Alkylating Agent

Caption: Logical workflow for selective alkylation.

Diazotization_Pathway Start This compound Diazonium Aryl Diazonium Salt Start->Diazonium NaNO₂, HCl, 0-5 °C Desired_Product Desired Product (e.g., Sandmeyer Product) Diazonium->Desired_Product Subsequent Reaction (e.g., CuX) Phenol_Byproduct Phenolic Byproduct Diazonium->Phenol_Byproduct Decomposition (T > 5 °C, H₂O)

Caption: Diazotization reaction and side product formation.

Experimental_Workflow_Purification Start Start Reaction Reaction Reaction Workup Start->Reaction Crude Crude Product Reaction->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities Detected Pure Pure Product TLC->Pure Pure Column->Pure

Caption: General experimental workflow for reaction and purification.

References

Troubleshooting low yield in Methyl 3-amino-2-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-amino-2-hydroxybenzoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.

Frequently Asked Questions (FAQs)

Section 1: General Synthesis & Starting Material

Question: What is the common synthetic route for this compound?

Answer: The most prevalent and reliable method is a two-step process. First, the precursor, Methyl 2-hydroxybenzoate (Methyl Salicylate), is nitrated to form Methyl 2-hydroxy-3-nitrobenzoate. The second step involves the reduction of the nitro group on this intermediate to an amine, yielding the final product, this compound.

Start Methyl 2-hydroxybenzoate Intermediate Methyl 2-hydroxy-3-nitrobenzoate Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Final This compound Intermediate->Final Reduction (e.g., Fe/AcOH)

Caption: Overall synthetic workflow for this compound.

Question: My Methyl 2-hydroxy-3-nitrobenzoate starting material is off-color (yellow to green). Will this affect my reaction?

Answer: The pure intermediate is typically a white to yellow or green crystalline powder[1]. While a slight yellow tinge is common, a significant dark or green coloration could indicate impurities. It is recommended to use a starting material with a purity of >98% to avoid potential side reactions during the reduction step[1]. If you suspect impurities, consider recrystallization from a suitable solvent like methanol before proceeding.

Section 2: Troubleshooting the Reduction Reaction

Question: I am experiencing a very low yield (<50%) in the reduction of Methyl 2-hydroxy-3-nitrobenzoate. What are the most likely causes?

Answer: Low yield in this step is a common problem that can be traced to several factors. The troubleshooting workflow below can help diagnose the issue. Key areas to investigate include the choice and quality of the reducing agent, reaction temperature, and the effectiveness of the workup procedure. For example, using iron powder in a mixture of acetic acid and ethanol at reflux is reported to give a high yield of 95%[2]. Deviation from these optimal conditions can significantly lower the yield.

A Low Yield Observed B Was the reduction reaction incomplete? A->B Check TLC/LCMS of crude mixture C Did you observe byproducts or a dark, tarry crude product? B->C No E Potential Causes: - Insufficient reducing agent - Reaction time too short - Low reaction temperature B->E Yes D Was there significant product loss during workup/extraction? C->D No F Potential Causes: - Over-reduction - Degradation of product - Reaction temperature too high - Impure starting material C->F Yes G Potential Causes: - Emulsion during extraction - Incorrect pH during workup - Product is water-soluble - Insufficient extractions D->G Yes

Caption: Troubleshooting logic for low yield in the reduction step.

Question: What are the best reducing agents for this synthesis?

Answer: Several methods can be used, but they vary in efficiency, cost, and ease of handling.

  • Iron powder in Acetic Acid/Ethanol: This is a highly effective, inexpensive, and high-yielding method, reported to produce the target product in 95% yield[2]. It is often the recommended choice for this specific transformation.

  • Catalytic Hydrogenation (e.g., Pd/C): This is a very clean and efficient method, often providing quantitative yields with easy workup (filtration of the catalyst)[3]. However, it requires specialized equipment for handling hydrogen gas.

  • Sodium Dithionite: This reagent can also reduce nitro groups, but its use may be less straightforward and could complicate the workup[3].

Question: The reaction mixture turns very dark brown/black after adding the iron powder. Is this normal?

Answer: Yes, this is normal. The reaction involves the oxidation of iron powder as it reduces the nitro group, forming iron oxides and salts which are typically dark brown or black in the acidic mixture[3]. The color should lighten upon dilution with water and subsequent workup steps.

Section 3: Workup and Purification Issues

Question: I am having trouble isolating the product after the reaction. What is the correct workup procedure?

Answer: A proper workup is critical for both yield and purity. Based on a successful, high-yield protocol, the following steps are recommended[2]:

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with water (e.g., 50 mL for an 8g scale reaction).

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (e.g., 2 x 100 mL).

  • Washing: Combine the organic layers and wash them to neutrality with a dilute sodium bicarbonate solution. This step is crucial to remove residual acetic acid and iron salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Question: My final product has a low melting point and appears oily, not like the expected solid.

Answer: The expected product, this compound, is a solid. An oily or low-melting product suggests the presence of impurities. One common issue during the preceding nitration step is the formation of ortho- and meta-isomers or dinitro compounds, which can exist as oils[4]. If the reduction was incomplete, you may also have residual nitro-intermediate. Purification by column chromatography or recrystallization is necessary to isolate the desired solid product.

Detailed Experimental Protocols

Protocol 1: Reduction of Methyl 2-hydroxy-3-nitrobenzoate with Iron

This protocol is adapted from a reported synthesis with a 95% yield[2].

Materials:

  • Methyl 2-hydroxy-3-nitrobenzoate (8 g, 40.58 mmol)

  • Iron powder (9.97 g, 178.55 mmol, ~4.4 eq)

  • Glacial Acetic Acid (80 mL)

  • Ethanol (80 mL)

  • Ethyl Acetate

  • Dilute Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • In a suitable round-bottom flask, dissolve 8 g (40.58 mmol) of Methyl 2-hydroxy-3-nitrobenzoate in a mixed solvent of 80 mL of acetic acid and 80 mL of ethanol at room temperature.

  • To this solution, add 9.97 g (178.55 mmol) of iron powder.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract twice with 100 mL portions of ethyl acetate.

  • Combine the organic phases and wash carefully with a dilute sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Reduction Step[2]

ParameterValue
Starting MaterialMethyl 2-hydroxy-3-nitrobenzoate
ReagentsIron Powder, Acetic Acid, Ethanol
Molar Ratio (Fe:Substrate)~4.4 : 1
Solvent System1:1 Acetic Acid / Ethanol
TemperatureReflux
Reaction Time2 hours
Reported Yield 95%

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Methyl 2-hydroxy-3-nitrobenzoateC₈H₇NO₅197.15White to yellow/green powder[1][5]
This compoundC₈H₉NO₃167.16Solid[2][6]

References

Technical Support Center: Purification of Methyl 3-amino-2-hydroxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of Methyl 3-amino-2-hydroxybenzoate using column chromatography. These resources are intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?

A1: The primary challenge arises from the interaction between the basic amino group of the molecule and the acidic silica gel stationary phase. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[1]

Q2: What is a common and effective strategy to overcome peak tailing?

A2: A common and effective strategy is to add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase.[1] Typically, a concentration of 0.5-1% TEA is sufficient to neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[1]

Q3: Can I use an alternative stationary phase to avoid issues with silica gel?

A3: Yes, using an amine-functionalized silica gel column is an excellent alternative that can mitigate the issues of peak tailing and poor separation associated with standard silica gel.[1][2]

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be a very effective purification technique, especially for removing baseline impurities before proceeding to column chromatography.[3] It is often recommended as a preliminary purification step.

Q5: How do I choose an appropriate solvent system for the column?

A5: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc).[1] The polarity is gradually increased to elute the compounds. For this compound, a gradient of EtOAc in Hexanes is a suitable choice.[1] An ideal Rf value for the target compound on TLC is around 0.3.[4]

Experimental Protocol: Column Chromatography Purification

This protocol is adapted from a method for a structurally similar compound, Methyl 3-amino-4-methylbenzoate, and incorporates best practices for the purification of amino-containing compounds.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Dichloromethane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with increasing polarity by mixing ethyl acetate in hexanes. A common starting point is 5% EtOAc in hexanes. Add 0.5-1% triethylamine to each mobile phase mixture to prevent peak tailing.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[1]

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase when adding the sample and eluent.[4]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1][4] This technique generally provides better separation.[1]

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase (e.g., 5% EtOAc in Hexanes with 0.5-1% TEA).[1]

    • Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc) to elute the compounds from the column.[1] The optimal gradient will depend on the specific impurity profile of your crude material.

  • Fraction Collection and Analysis:

    • Collect the eluent in separate, labeled test tubes or flasks.[1]

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.[1]

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (or DCM)Start with low polarity (e.g., 5% EtOAc) and gradually increase.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Crucial for preventing peak tailing of amine compounds.[1]
TLC Rf of Product ~0.3In the chosen starting eluent for optimal separation.[4]
Sample Loading Dry LoadingRecommended for better resolution.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction of the basic amino group with acidic silica gel.[1]Add 0.5-1% triethylamine (TEA) to the mobile phase.[1] Alternatively, use an amine-functionalized silica gel column.[1][2]
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A gradual gradient elution is often more effective than isocratic elution.
Column overloading.Reduce the amount of crude material loaded onto the column.
No Compound Eluting Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound may have irreversibly adsorbed to the silica.This is a risk with highly basic amines on silica. Use a mobile phase modifier (TEA) or an alternative stationary phase.
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Product is Discolored Co-elution of colored impurities.Improve separation by optimizing the mobile phase gradient. Consider a pre-purification step like recrystallization or an activated charcoal treatment if applicable.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (Hexanes/EtOAc + TEA) pack_column Pack Column (Silica Gel Slurry) prep_mobile_phase->pack_column prep_sample Prepare Sample (Dry Loading Recommended) pack_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent pure_product Purified this compound remove_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions start Identify Chromatographic Issue peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? start->poor_separation no_elution No Compound Eluting? start->no_elution add_tea Add 0.5-1% TEA to Mobile Phase peak_tailing->add_tea Yes use_amine_silica Use Amine-Functionalized Silica Gel peak_tailing->use_amine_silica Yes optimize_gradient Optimize Solvent Gradient poor_separation->optimize_gradient Yes reduce_load Reduce Sample Load poor_separation->reduce_load Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes add_tea->optimize_gradient use_amine_silica->optimize_gradient

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Recrystallization of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of Methyl 3-amino-2-hydroxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is a polar molecule, polar solvents are generally a good starting point.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be a good choice for your compound. If adding more solvent does not lead to dissolution, you may need to select a different solvent or a solvent mixture.

  • Insoluble Impurities: Your crude product might contain impurities that are insoluble in the chosen solvent. If a large portion of your compound has dissolved but some solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals are forming upon cooling. What are the potential causes and solutions?

A3: This is a common issue with several potential remedies:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.

  • Seed Crystals: Adding a "seed crystal" (a tiny amount of the pure compound) to the cooled solution can initiate crystallization.

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Cooling Rate: If the solution was cooled too quickly, crystal formation might be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.[3] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.[3]

Q5: The resulting crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb your desired product and reduce the yield.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds to Guide Solvent Selection

The following table provides solubility data for 2-amino-3-methylbenzoic acid, a structurally related compound, to inform the choice of recrystallization solvent for this compound. The general principle is that the compound should have high solubility in the hot solvent and low solubility in the cold solvent.

SolventBoiling Point (°C)PolarityNotes on Suitability
Methanol65HighHigh solubility at higher temperatures, good for recrystallization.[4]
Ethanol78HighGood solubility at higher temperatures, another suitable choice.[4]
Acetone56MediumGood dissolving power, but its low boiling point might be a consideration.[4]
Ethyl Acetate77MediumModerate solubility, can be effective.[4]
Water100HighVery low solubility, likely not a good primary solvent but could be used as an anti-solvent.[4]
Toluene111LowLow solubility, likely not a suitable solvent.[4]
Cyclohexane81LowVery low solubility, can be considered as an anti-solvent.[4]

Data is for 2-amino-3-methylbenzoic acid and serves as a guide. Experimental verification for this compound is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a standard method for the purification of this compound using a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) while stirring and heating until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent is not ideal. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" hot solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool no_dissolve Compound does not dissolve dissolve->no_dissolve Issue crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'oils out' cool->oiling_out Issue collect Collect crystals by vacuum filtration crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No end Pure Compound collect->end add_solvent Add more hot solvent no_dissolve->add_solvent Solution hot_filter Perform hot filtration (for insoluble impurities) no_dissolve->hot_filter Alternative add_solvent->dissolve hot_filter->cool induce Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce Try first evaporate Evaporate some solvent and re-cool no_crystals->evaporate If still no crystals induce->crystals_form evaporate->cool reheat Reheat to dissolve oil, add more solvent, cool very slowly oiling_out->reheat Solution reheat->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization s1 Dissolve in hot solvent s2 Hot Filtration (optional) s1->s2 s3 Cool Slowly s2->s3 s4 Isolate Crystals s3->s4 m1 Dissolve in 'good' hot solvent m2 Add 'poor' solvent (anti-solvent) m1->m2 m3 Cool Slowly m2->m3 m4 Isolate Crystals m3->m4

Caption: Comparison of single-solvent and mixed-solvent recrystallization workflows.

References

Preventing oxidation of Methyl 3-amino-2-hydroxybenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 3-amino-2-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of this compound during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Discoloration of the reaction mixture upon addition of this compound.

  • Question: My reaction mixture turns yellow, brown, or even dark green upon adding this compound. What is causing this, and how can I prevent it?

  • Answer: Discoloration is a common indicator of the oxidation of the aminophenol moiety in this compound.[1][2] Aminophenols are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of metal impurities. This oxidation leads to the formation of colored quinone-imine species and other polymeric byproducts.

    Troubleshooting Steps:

    • Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from your reaction.

      • Action: Purge your reaction vessel with an inert gas (e.g., argon or nitrogen) before adding your reagents and maintain a positive pressure of the inert gas throughout the reaction.

    • Solvent Degassing: Solvents can contain dissolved oxygen.

      • Action: Degas your solvents before use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

    • Use of Antioxidants/Radical Scavengers: The addition of a radical scavenger can inhibit oxidative chain reactions.

      • Action: Consider adding a small amount of a radical scavenger such as Butylated Hydroxytoluene (BHT) to your reaction mixture. BHT is a widely used antioxidant that can prevent the degradation of sensitive compounds.[3][4]

    • Purity of Reagents: Impurities in the starting material can catalyze oxidation.

      • Action: Ensure you are using high-purity this compound. If the purity is questionable, consider recrystallization or purification before use.

Issue 2: Low yield of the desired product in a reaction involving this compound.

  • Question: I am getting a low yield of my desired product, and I suspect degradation of the starting material. How can I improve the yield?

  • Answer: Low yields can be a consequence of the degradation of the starting material through oxidation or other side reactions. The amino and hydroxyl groups are both reactive and can participate in unwanted side reactions.

    Troubleshooting Steps:

    • Protecting Groups: Temporarily protecting the highly reactive amino group can prevent both oxidation and unwanted side reactions.

      • Action: Consider protecting the amino group as a carbamate (e.g., using Di-tert-butyl dicarbonate for Boc-protection) or an amide (e.g., using acetic anhydride for acetylation). These protecting groups can be removed later in the synthetic sequence.

    • Reaction Conditions: The choice of reaction conditions can significantly impact the stability of your compound.

      • Action:

        • Temperature: Avoid unnecessarily high temperatures, as heat can accelerate oxidation.

        • pH: The stability of aminophenols can be pH-dependent. For reactions where the amine needs to be nucleophilic, a non-nucleophilic base should be used carefully. For reactions like O-acylation, acidic conditions can be used to protonate and thus protect the amine group.[5]

    • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times which can lead to more degradation.

      • Action: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Refrigeration is recommended for long-term storage.

Q2: What are the typical oxidation products of this compound?

A2: The oxidation of aminophenols typically leads to the formation of quinone-imines, which can further polymerize to form complex, colored mixtures. In the case of this compound, the initial oxidation product is likely a quinone-imine, which is highly reactive.

Q3: Can I use antioxidants other than BHT?

A3: Yes, other radical-scavenging antioxidants could potentially be used. Hindered phenols are a common class of antioxidants. However, the choice of antioxidant should be carefully considered based on its compatibility with your reaction conditions (e.g., solubility, non-interference with catalysts or reagents). It is advisable to run a small-scale test reaction to ensure the chosen antioxidant does not negatively impact your desired transformation.

Q4: How can I monitor the oxidation of this compound quantitatively?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying the amount of remaining this compound and detecting the formation of oxidation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The disappearance of the starting material peak and the appearance of new, often broader, peaks at different retention times can be monitored.

Experimental Protocols

Protocol 1: Acylation of this compound with Prevention of Oxidation

This protocol describes the acylation of the hydroxyl group of this compound with acetyl chloride, incorporating measures to prevent oxidation.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk flask and other appropriate glassware

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Dissolution of Starting Material: To the Schlenk flask, add this compound (1.0 eq). Add anhydrous Trifluoroacetic Acid (TFA) via syringe to dissolve the starting material. The TFA will protonate the amino group, protecting it from acylation and reducing its susceptibility to oxidation.[5]

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (a suitable eluent would be a mixture of ethyl acetate and hexanes).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-water. The product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum.

Protocol 2: Quantitative Analysis of this compound and its Oxidation Products by HPLC-UV

This protocol provides a general method for the analysis of this compound and can be adapted to monitor its degradation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Phosphate buffer (pH 4.85)

  • This compound standard

Chromatographic Conditions:

ParameterValue
Mobile Phase Aqueous phosphate buffer (pH 4.85):Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute an aliquot of your reaction mixture or stored sample with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time. The appearance of new peaks, especially those that increase over time or under stress conditions (e.g., exposure to air), can be indicative of oxidation products. Quantify the amount of this compound by comparing its peak area to the calibration curve.

Visualizations

Oxidation_Prevention_Workflow start Reaction with Methyl 3-amino-2-hydroxybenzoate discoloration Discoloration or low yield observed? start->discoloration inert_atm Work under inert atmosphere (Ar or N2) discoloration->inert_atm Yes monitor Monitor reaction (TLC, HPLC) discoloration->monitor No protecting_group Use protecting group (e.g., Boc, Ac) inert_atm->protecting_group antioxidant Add antioxidant (e.g., BHT) protecting_group->antioxidant antioxidant->monitor end Successful Reaction monitor->end

Caption: Decision workflow for preventing oxidation of this compound.

Acylation_Workflow start Start setup Setup Schlenk flask under inert atmosphere start->setup dissolve Dissolve this compound in anhydrous TFA setup->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add acetyl chloride dropwise cool->add_reagent react Stir at room temperature (2-4 hours) add_reagent->react monitor Monitor by TLC react->monitor workup Quench with ice-water monitor->workup isolate Filter and wash precipitate workup->isolate dry Dry under vacuum isolate->dry end O-acylated product dry->end

Caption: Experimental workflow for the O-acylation of this compound.

References

Analytical methods for detecting impurities in Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in Methyl 3-amino-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for non-volatile compounds like this compound, while GC-MS offers high sensitivity, especially for volatile impurities or after derivatization of the main compound.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used for structural confirmation and identification of impurities if they are present at sufficient levels.

Q2: What are the potential impurities I should be looking for in this compound?

Potential impurities can originate from the synthesis process or degradation. These may include:

  • Starting Materials: Unreacted 3-amino-2-hydroxybenzoic acid.

  • Reaction By-products: Isomers or related substances formed during synthesis.

  • Degradation Products: The most common degradation product is 3-amino-2-hydroxybenzoic acid, formed via hydrolysis of the methyl ester group. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify other potential degradation products.[2]

Q3: How do I choose between HPLC and GC for impurity analysis?

The choice depends on the specific requirements of your analysis:

  • HPLC: This is often the method of choice for routine quality control to quantify the main component and known impurities.[1] It is ideal for non-volatile and thermally sensitive compounds.[1]

  • GC-MS: This method is more appropriate for identifying unknown impurities due to the high sensitivity and structural information provided by the mass spectrometer.[1] However, it often requires a derivatization step to make polar compounds like this compound volatile.[1][3]

Q4: Can I use spectroscopic methods like NMR or IR for quantitative impurity analysis?

While NMR and IR are powerful tools for structural elucidation, they are generally not used for quantifying low-level impurities. Quantitative NMR (qNMR) can be used but requires careful setup and validation. IR spectroscopy is primarily used for functional group identification and is not a quantitative technique for impurity profiling.

Q5: How can I identify an unknown peak in my chromatogram?

For identifying unknown impurities, hyphenated techniques are most effective. LC-MS is a powerful tool that can provide the molecular weight of the unknown peak, which is a critical piece of information for its identification.[2][4] Further investigation using techniques like tandem MS (MS/MS) can provide fragmentation data to help elucidate the structure.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Column degradation (active sites on silica). 2. Mobile phase pH is inappropriate for the analyte. 3. Column overload. 4. Interference from a co-eluting impurity.1. Use a new column or a column with end-capping. 2. Adjust mobile phase pH; for an amine-containing compound, a slightly acidic pH can improve peak shape. 3. Reduce the sample concentration or injection volume. 4. Check peak purity using a PDA detector or LC-MS. Adjust chromatographic conditions to improve resolution.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives. 2. Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent run to confirm.
No Peaks Observed 1. Sample degradation. 2. Incorrect sample preparation or dilution. 3. Detector issue (e.g., lamp off).1. Prepare fresh samples and store them appropriately. 2. Verify sample concentration and diluent. 3. Check detector status and settings.
Poor Resolution 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Adjust the organic-to-aqueous ratio or try a different organic modifier. 2. Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl). 3. Reduce the flow rate.
GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Peak for Analyte 1. Incomplete or failed derivatization. 2. Analyte is not volatile enough. 3. Inlet temperature is too low.1. Optimize the derivatization reaction (reagent, temperature, time). Ensure anhydrous conditions if using silylating agents. 2. Confirm successful derivatization. 3. Increase the inlet temperature, but avoid temperatures that could cause analyte degradation.
Broad Peaks 1. Column contamination or degradation. 2. Slow injection speed. 3. Inlet or transfer line temperature is too low.1. Bake out the column or trim the first few centimeters. 2. Use a faster injection speed. 3. Increase the temperature of the inlet and transfer line.
Poor Sensitivity 1. Low sample concentration. 2. Ion source is dirty. 3. Matrix effects causing ion suppression.1. Increase sample concentration. 2. Clean the ion source of the mass spectrometer. 3. Optimize sample preparation to remove interfering matrix components.

Data Presentation

Table 1: Example HPLC Purity Analysis Data
CompoundRetention Time (min)Area %Resolution
3-Amino-2-hydroxybenzoic acid2.80.4-
This compound 5.1 99.4 3.5
Unknown Impurity 16.20.12.1
Unknown Impurity 27.50.12.8
Table 2: Comparison of Key Analytical Methods
ParameterHPLC-UVGC-MS
Principle Chromatographic SeparationChromatographic Separation with Mass Detection
Suitability for Analyte Excellent for non-volatile compounds.Requires derivatization for polar, non-volatile compounds.[1]
Sensitivity Good (ng range)Excellent (pg range)
Impurity Identification Limited (based on retention time)Excellent (based on mass spectrum)
Quantitation ExcellentGood (often requires internal standards)
Typical Use Routine QC, purity assayImpurity identification, trace analysis[4]

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol describes a general reverse-phase HPLC method for the purity assessment of this compound.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution at the same concentration as the standard solution using the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the percentage of impurities by the area normalization method (assuming the response factor is the same for all impurities).

Protocol 2: GC-MS Method with Derivatization

This protocol is for the identification and quantification of volatile and semi-volatile impurities.

  • Derivatization Step (Silylation):

    • Accurately weigh 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: Forced Degradation Study Workflow

This study is designed to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[2]

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C.[2]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH at room temperature.[2]

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

    • Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 80°C).[2]

    • Photolytic Degradation: Expose the stock solution and solid material to light according to ICH Q1B guidelines.[2]

  • Sample Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples if necessary. Dilute to a suitable concentration.

  • Analyze Samples: Analyze all samples using a validated stability-indicating HPLC method (like Protocol 1). LC-MS can be used in parallel to identify the degradation products.[2]

  • Data Analysis: Calculate the percentage of degradation and assess the peak purity of the main compound to ensure no degradation products are co-eluting.

Visualizations

Analytical_Method_Selection start Start: Define Analytical Goal goal Routine QC / Purity Check or Unknown Impurity ID? start->goal hplc HPLC is Preferred Method goal->hplc Routine QC gcms GC-MS is Preferred Method goal->gcms Unknown ID develop_hplc Develop & Validate HPLC Method hplc->develop_hplc develop_gcms Develop & Validate GC-MS Method (with Derivatization) gcms->develop_gcms end End: Implement Method develop_hplc->end develop_gcms->end

Caption: Workflow for selecting the appropriate analytical method.

HPLC_Analysis_Workflow prep_sample 1. Sample Preparation (Weighing & Dissolving) injection 4. Inject Sample & Standard prep_sample->injection prep_mobile 2. Mobile Phase Preparation system_setup 3. HPLC System Setup (Column, Method Parameters) prep_mobile->system_setup system_setup->injection acquisition 5. Data Acquisition (Chromatogram) injection->acquisition processing 6. Data Processing (Integration, Identification) acquisition->processing report 7. Generate Report (Purity, Impurity Levels) processing->report

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_conc Is sample concentration too high? start->check_conc reduce_conc Solution: Reduce sample concentration / injection volume check_conc->reduce_conc Yes check_ph Is mobile phase pH optimal? check_conc->check_ph No end Problem Resolved reduce_conc->end adjust_ph Solution: Adjust pH to ensure analyte is in a single ionic form check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end replace_column Solution: Replace with a new, high-performance column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Logical workflow for troubleshooting HPLC peak tailing.

References

Improving the regioselectivity of reactions with Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-hydroxybenzoate. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of reactions involving this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions on this compound is primarily governed by the electronic and steric effects of its three substituents on the aromatic ring:

  • Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]

  • Amino (-NH2) group: Also a strongly activating, ortho, para-directing group.[3] In neutral or basic conditions, it is highly nucleophilic.

  • Methyl Ester (-COOCH3) group: A deactivating, meta-directing group that withdraws electron density from the ring.[4][5]

The interplay between these groups determines the most reactive sites for electrophilic aromatic substitution, as well as the relative nucleophilicity of the amino and hydroxyl groups for reactions like acylation and alkylation.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack?

A2: The -OH and -NH2 groups are both powerful activating groups that direct incoming electrophiles to the positions ortho and para to themselves.[2][3][6] Given the substitution pattern of this compound, the positions C4 and C6 are the most activated and, therefore, most susceptible to electrophilic attack. The final regioselectivity will depend on the specific reaction conditions and the steric bulk of the electrophile.

Q3: What is the role of protecting groups in controlling regioselectivity?

A3: Protecting groups are crucial for preventing unwanted side reactions and directing the reaction to the desired functional group or position.[1][7][8]

  • Protecting the Amino Group: To favor reactions at the hydroxyl group or a specific position on the ring, the highly reactive amino group can be protected, for example, as a carbamate (e.g., Boc, Cbz) or an amide.[9][]

  • Protecting the Hydroxyl Group: To ensure selective reaction at the amino group, the hydroxyl group can be protected as an ether (e.g., benzyl, silyl) or an ester.[1]

Q4: How do reaction conditions affect the competition between N-alkylation and O-alkylation?

A4: The choice of base and solvent is critical. In general, the amino group is more nucleophilic than the hydroxyl group in neutral or weakly basic conditions. To favor O-alkylation, a strong base (like NaH) is often used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.[11][12] The choice of solvent can also influence the reaction pathway; polar aprotic solvents like DMF or DMSO are common for such reactions.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: "I am attempting a nitration/halogenation reaction and obtaining a mixture of isomers at the C4 and C6 positions. How can I improve the selectivity?"

Answer: This is a common challenge due to the strong activating effects of both the amino and hydroxyl groups.

Solutions:

  • Modify Reaction Conditions: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.[1] Experiment with different solvent systems, as solvent polarity can influence the reaction pathway.[1]

  • Use of a Protecting Group: Protecting one of the activating groups can simplify the directing effects. For instance, acetylating the amino group to form an amide will make it a less powerful ortho, para-director, potentially favoring substitution directed by the hydroxyl group.

  • Steric Hindrance: The choice of electrophile can influence selectivity. A bulkier electrophile may preferentially react at the less sterically hindered position.

Issue 2: Unwanted Side-Reactions during Acylation

Problem: "I want to selectively acylate the amino group, but I am getting significant amounts of the O-acylated and di-acylated products."

Answer: The amino group is generally more nucleophilic than the hydroxyl group, but competitive acylation can occur, especially under basic conditions.

Solutions:

  • Control of Stoichiometry and Temperature: Use of approximately one equivalent of the acylating agent at low temperatures (e.g., 0 °C) can favor mono-N-acylation.

  • Solvent Choice: Using a non-polar solvent can sometimes reduce the reactivity of the hydroxyl group.

  • pH Control: In acidic conditions, the amino group is protonated (-NH3+), rendering it non-nucleophilic and favoring O-acylation. Conversely, neutral or slightly basic conditions favor N-acylation.[11]

Workflow for Selective Acylation

G start Goal: Selective Acylation n_acylation Target: N-Acylation start->n_acylation Desired Product o_acylation Target: O-Acylation start->o_acylation Desired Product cond_neutral Neutral / Slightly Basic Conditions (e.g., pyridine) n_acylation->cond_neutral Strategy cond_acidic Acidic Conditions (e.g., H+ catalyst) o_acylation->cond_acidic Strategy 1 protect_nh2 Protect Amino Group (e.g., as Boc-amine) o_acylation->protect_nh2 Strategy 2 outcome_n Favored Product: N-Acylated cond_neutral->outcome_n Leads to outcome_o Favored Product: O-Acylated cond_acidic->outcome_o protect_nh2->outcome_o Followed by O-acylation and deprotection G cluster_reactants Reactants cluster_conditions Conditions This compound This compound intermediate Schiff Base Intermediate This compound->intermediate Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->intermediate Catalyst (e.g., FeCl3) Catalyst (e.g., FeCl3) Solvent (e.g., Toluene) Solvent (e.g., Toluene) Heat (Δ), Air (O2) Heat (Δ), Air (O2) product 2-Substituted Benzoxazole Derivative intermediate->product Oxidative Cyclization

References

Validation & Comparative

A Comparative Analysis of Methyl 3-amino-2-hydroxybenzoate and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the structural nuances of aromatic compounds play a pivotal role in determining their biological activity. Methyl aminohydroxybenzoates, a class of compounds characterized by a benzene ring substituted with amino, hydroxyl, and methyl ester groups, are of significant interest due to their structural similarity to endogenous molecules and their potential as scaffolds for novel therapeutics. The positional isomerism of the amino and hydroxyl groups can dramatically alter the physicochemical properties and, consequently, the pharmacological profile of these molecules.

This guide provides a comparative analysis of Methyl 3-amino-2-hydroxybenzoate and its key isomers: Methyl 2-amino-3-hydroxybenzoate, Methyl 3-amino-4-hydroxybenzoate, and Methyl 4-amino-3-hydroxybenzoate. While direct comparative experimental data on the biological activities of these specific isomers are limited in publicly available literature, this document synthesizes known physicochemical properties and infers potential biological activities based on established structure-activity relationships of related phenolic and aminobenzoic acid compounds. Detailed experimental protocols for evaluating their antimicrobial, antioxidant, and anticancer potential are also provided to facilitate further research.

Physicochemical Properties: A Comparative Overview

The positioning of the amino and hydroxyl groups on the benzene ring influences key physicochemical parameters such as molecular weight, polarity, and hydrogen bonding capacity. These properties, in turn, affect solubility, membrane permeability, and interaction with biological targets.

PropertyThis compoundMethyl 2-amino-3-hydroxybenzoateMethyl 3-amino-4-hydroxybenzoate
Molecular Formula C₈H₉NO₃[1]C₈H₉NO₃C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [1]167.16 g/mol 167.16 g/mol [2]
CAS Number 35748-34-6[1]17672-21-8536-25-4[2]
Topological Polar Surface Area 72.6 Ų[1]72.6 Ų72.6 Ų[2]
Hydrogen Bond Donor Count 2[1]22[2]
Hydrogen Bond Acceptor Count 4[1]44[2]
XLogP3 1.7[1]1.71.4

Comparative Biological Activity: An Inferred Analysis

Antimicrobial Activity

The antimicrobial efficacy of phenolic and aminophenolic compounds is often linked to their ability to disrupt cell membranes and interfere with microbial metabolic pathways. The relative positions of the hydroxyl and amino groups can influence the compound's lipophilicity and its ability to interact with microbial cell walls. Studies on aminophenol isomers have shown that the para-substituted isomer (p-aminophenol) exhibits greater antibacterial activity than the ortho and meta isomers. This suggests that the spatial arrangement of the functional groups is critical for antimicrobial action.

IsomerPredicted Antimicrobial ActivityRationale based on SAR of related compounds
This compoundModerateThe ortho-positioning of the hydroxyl group may influence membrane interaction.
Methyl 2-amino-3-hydroxybenzoateModerateSimilar to the 3-amino-2-hydroxy isomer, the ortho-relationship of the functional groups is a key determinant.
Methyl 3-amino-4-hydroxybenzoatePotentially HigherThe para-relationship between the hydroxyl and the ester group, and meta to the amino group, might enhance membrane permeability and interaction with microbial targets, similar to observations with p-aminophenol.
Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the hydroxyl group relative to other substituents can significantly impact this activity. For hydroxybenzoic acids, compounds with hydroxyl groups at the ortho and para positions to the carboxylate group have demonstrated superior antioxidant properties against superoxide radicals[3].

IsomerPredicted Antioxidant ActivityRationale based on SAR of related compounds
This compoundPotentially HighThe ortho-hydroxyl group is expected to be a good hydrogen donor for radical scavenging. The adjacent amino group may further enhance this activity through electronic effects.
Methyl 2-amino-3-hydroxybenzoatePotentially HighSimilar to its isomer, the presence of an ortho-hydroxyl group suggests significant antioxidant potential.
Methyl 3-amino-4-hydroxybenzoateHighThe para-hydroxyl group is well-positioned for radical scavenging activity, a characteristic feature of many potent phenolic antioxidants.
Anticancer Activity

The cytotoxic effects of small aromatic molecules against cancer cell lines are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The specific arrangement of functional groups can influence the molecule's ability to interact with cellular targets like enzymes and receptors. While no direct comparative data exists for these isomers, studies on related structures suggest that the substitution pattern is critical for cytotoxic potency.

IsomerPredicted Anticancer ActivityRationale based on SAR of related compounds
This compoundActivity to be determinedThe specific arrangement of functional groups may lead to unique interactions with cancer cell targets.
Methyl 2-amino-3-hydroxybenzoateActivity to be determinedIsomeric differences can lead to significant variations in cytotoxicity.
Methyl 3-amino-4-hydroxybenzoateActivity to be determinedThe substitution pattern may confer selectivity towards certain cancer cell lines.

Experimental Protocols

To facilitate the direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of test compound in DMSO D Perform serial two-fold dilutions of the compound A->D B Prepare standardized microbial inoculum (0.5 McFarland) E Inoculate wells with microbial suspension B->E C Dispense sterile broth into 96-well plate C->D D->E F Incubate at 37°C for 18-24 hours E->F G Visually assess for microbial growth (turbidity) F->G H Determine the MIC: lowest concentration with no visible growth G->H

Workflow for MIC Determination by Broth Microdilution.

Procedure:

  • Preparation of Test Compounds: Dissolve the methyl aminohydroxybenzoate isomers in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Dilute the culture to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Assay Setup: In a 96-well microtiter plate, add a specific volume of sterile broth to each well.

  • Serial Dilution: Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in methanol C Mix test compound dilutions with DPPH solution A->C B Prepare a 0.1 mM DPPH solution in methanol B->C D Incubate in the dark at room temperature for 30 min C->D E Measure absorbance at 517 nm using a spectrophotometer D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G

Workflow for DPPH Radical Scavenging Assay.

Procedure:

  • Preparation of Solutions: Prepare various concentrations of the test isomers in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution. A control containing methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate and incubate for 24 hours B Treat cells with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability (%) and determine the IC50 value F->G

Workflow for MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methyl aminohydroxybenzoate isomers for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways

While the precise molecular targets of methyl aminohydroxybenzoate isomers are yet to be elucidated, phenolic and aminobenzoic acid derivatives are known to modulate several key signaling pathways involved in cellular stress, inflammation, and proliferation. A plausible, though hypothesized, mechanism of action could involve the modulation of the NF-κB and MAPK signaling pathways.

G cluster_stimuli Cellular Stress (e.g., ROS) cluster_pathway Signaling Cascade ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK MAPK MAPK (e.g., p38, JNK) ROS->MAPK IkB IκB IKK->IkB Phosphorylates & Degradates NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation AP1 AP-1 MAPK->AP1 AP1->Proliferation Apoptosis Apoptosis AP1->Apoptosis Compound Methyl Aminohydroxybenzoate Isomers Compound->ROS Scavenges Compound->IKK Inhibits? Compound->MAPK Inhibits?

Hypothesized Modulation of NF-κB and MAPK Signaling Pathways.

As antioxidants, these isomers may scavenge reactive oxygen species (ROS), thereby indirectly inhibiting the activation of pro-inflammatory signaling cascades like the NF-κB pathway. Furthermore, they may directly interact with and inhibit key kinases within the MAPK pathway, leading to the modulation of cellular processes such as proliferation and apoptosis. The specific inhibitory profile is likely to be isomer-dependent.

Conclusion and Future Directions

The positional isomerism of this compound and its related structures presents a compelling area of investigation for the development of novel therapeutic agents. While this guide provides a foundational comparison based on physicochemical properties and inferred biological activities from related compound classes, it underscores a significant gap in the literature: the lack of direct comparative experimental data.

Future research should focus on the systematic evaluation of these isomers using the standardized protocols outlined herein. Such studies will be invaluable in elucidating the precise structure-activity relationships governing their antimicrobial, antioxidant, and anticancer properties. Furthermore, identifying the specific molecular targets and unraveling the signaling pathways they modulate will be critical for their rational design and optimization as potential drug candidates. This comparative approach will undoubtedly accelerate the translation of these promising scaffolds into novel therapeutics.

References

Validation of analytical methods for Methyl 3-amino-2-hydroxybenzoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Methyl 3-amino-2-hydroxybenzoate

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive comparison of potential analytical methods for the quantification of this compound. While specific cross-validation data for this exact compound is not widely published, this document outlines proposed methodologies based on established analytical techniques for structurally similar compounds, such as other benzoate esters, phenolic compounds, and amino acids. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Data Presentation

The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry methods for the analysis of this compound, based on typical validation parameters for similar analytes.

Validation ParameterHPLC-UVGC-MS (with derivatization)UV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~ 10 ng/mL~ 1 ng/mL~ 0.5 µg/mL
Limit of Quantitation (LOQ) ~ 30 ng/mL~ 3 ng/mL~ 1.5 µg/mL
Robustness HighModerateHigh
Specificity GoodExcellentModerate

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV, GC-MS, and UV-Visible Spectrophotometry analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk material and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 254 nm or 310 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar nature of the amino and hydroxyl groups, derivatization is necessary to increase the volatility and thermal stability of this compound for GC analysis.

1. Derivatization:

  • A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or methylation using methyl chloroformate.[1][2] The reaction converts the active hydrogens on the amine and hydroxyl groups to trimethylsilyl or methyl groups.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent like pyridine or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1-10 µg/mL) by diluting the stock solution.

  • Sample Preparation and Derivatization: Take a known amount of sample and dissolve it in the chosen solvent. Add the derivatizing agent and heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

UV-Visible Spectrophotometry

This method is a simpler and more cost-effective technique, suitable for the quantification of this compound in simple matrices where specificity is not a major concern. A variation of this method could involve an oxidative coupling reaction to produce a colored product with a distinct absorption maximum, thereby increasing sensitivity and specificity.[3]

1. Instrumentation:

  • Spectrophotometer: A UV-Visible spectrophotometer.

2. Method Development:

  • Solvent Selection: A suitable solvent that dissolves the compound and does not interfere with its absorbance in the UV-Vis region (e.g., methanol, ethanol, or water).

  • Determination of λmax: Scan a solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in the selected solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1-20 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve a known quantity of the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.

4. Quantification:

  • Measure the absorbance of the standard and sample solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Mandatory Visualization

G cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Start weigh Weigh Sample/Standard prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (for HPLC/GC) dilute->filter HPLC derivatize Derivatize (for GC) dilute->derivatize GC measure_abs Measure Absorbance (Spectrophotometry) dilute->measure_abs inject Inject into Instrument filter->inject derivatize->filter GC separate Chromatographic Separation (HPLC/GC) inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve measure_abs->calibrate integrate->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

G method_selection Method Selection Choose between HPLC-UV, GC-MS, or Spectrophotometry based on requirements. method_development Method Development Optimize parameters: - Mobile phase/column (HPLC) - Temperature program (GC) - Wavelength (Spectrophotometry) method_selection->method_development validation Method Validation Perform validation tests: - Linearity - Accuracy - Precision - LOD/LOQ - Robustness - Specificity method_development->validation routine_analysis Routine Analysis Apply the validated method for sample quantification. validation->routine_analysis

Caption: Logical pathway for analytical method validation.

References

Comparing the reactivity of Methyl 3-amino-2-hydroxybenzoate with other aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Methyl 3-amino-2-hydroxybenzoate and Other Aminobenzoates

For researchers, scientists, and drug development professionals, understanding the relative reactivity of isomers is crucial for efficient synthesis design and the development of new chemical entities. This guide provides a comparative analysis of the reactivity of this compound against its common isomers: Methyl 2-aminobenzoate, Methyl 3-aminobenzoate, and Methyl 4-aminobenzoate. The comparison focuses on three key reactions of the amino group: acylation, alkylation, and diazotization.

The reactivity of the amino group in these compounds is primarily influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the nucleophilicity and slowing down the reaction.

In this compound, the hydroxyl (-OH) group at the ortho position and the methyl ester (-COOCH₃) group at the meta position to the amino group play significant roles in modulating its reactivity. The hydroxyl group is an activating, electron-donating group, while the methyl ester is a deactivating, electron-withdrawing group.

Comparative Reactivity Analysis

The expected order of reactivity for the aminobenzoate isomers is based on the electronic nature and position of the substituents.

Methyl 4-aminobenzoate (para-isomer): The ester group is para to the amino group, exerting a strong electron-withdrawing effect through resonance, which significantly deactivates the amino group.

Methyl 3-aminobenzoate (meta-isomer): The ester group is meta to the amino group, exerting an electron-withdrawing inductive effect but a weaker resonance effect compared to the para position. This results in a less deactivated amino group compared to the para-isomer.

Methyl 2-aminobenzoate (ortho-isomer): The ester group is ortho to the amino group. While it has an electron-withdrawing inductive effect, steric hindrance from the adjacent ester group can influence its reactivity.

This compound: The presence of the electron-donating hydroxyl group ortho to the amino group is expected to increase the electron density on the nitrogen, thereby enhancing its reactivity. However, the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups could slightly decrease the availability of the lone pair on the nitrogen. The meta-positioned ester group will have a deactivating inductive effect. The interplay of these factors determines its overall reactivity.

Predicted Order of Reactivity

Based on these electronic and steric considerations, a predicted qualitative order of reactivity for the amino group in the studied aminobenzoates is as follows:

This compound > Methyl 3-aminobenzoate > Methyl 2-aminobenzoate > Methyl 4-aminobenzoate

This prediction is based on the strong activating effect of the ortho-hydroxyl group in this compound, which is expected to outweigh the deactivating effect of the meta-ester group and potential intramolecular hydrogen bonding.

Data Presentation

Table 1: Comparison of Predicted Reactivity in Key Reactions

CompoundPredicted Relative Reactivity in AcylationPredicted Relative Reactivity in AlkylationPredicted Relative Reactivity in Diazotization
This compoundHighestHighestHigh
Methyl 2-aminobenzoateModerateModerateModerate
Methyl 3-aminobenzoateHighHighHigh
Methyl 4-aminobenzoateLowLowLow

Table 2: Physical and Chemical Properties of Compared Aminobenzoates

PropertyThis compoundMethyl 2-aminobenzoateMethyl 3-aminobenzoateMethyl 4-aminobenzoate
CAS Number 35748-34-6[1]134-20-3618-99-5619-45-4[2]
Molecular Formula C₈H₉NO₃[3]C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂[2]
Molecular Weight 167.16 g/mol [3]151.16 g/mol 151.16 g/mol 151.16 g/mol
Appearance Solid[1]Colorless to pale yellow liquidSolidBeige solid[2]
Melting Point 97-99 °C24 °C38-41 °C110-112 °C
Boiling Point 310 °C256 °C289-290 °C293 °C
Solubility Slightly soluble in DMSO and MethanolSoluble in ethanol and ether; slightly soluble in water.Soluble in ethanol and etherSoluble in alcohol and ether; slightly soluble in water.[4]

Experimental Protocols

The following are generalized experimental protocols that can be adapted to quantitatively compare the reactivity of the aminobenzoates.

Comparative N-Acylation

This protocol describes a competitive acylation reaction to determine the relative reactivity of the aminobenzoates towards an acylating agent.

Materials:

  • This compound

  • Methyl 2-aminobenzoate

  • Methyl 3-aminobenzoate

  • Methyl 4-aminobenzoate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, prepare an equimolar solution of two different aminobenzoates (e.g., this compound and Methyl 4-aminobenzoate) in anhydrous DCM.

  • Add a known amount of an internal standard.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 equivalents based on the total moles of amines).

  • Slowly add a limiting amount of acetic anhydride (e.g., 0.5 equivalents based on the total moles of amines) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1 hour).

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and analyze the product mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The relative peak areas of the acylated products will indicate the relative reactivity of the starting amines.

Comparative N-Alkylation

This protocol outlines a method for comparing the rates of N-alkylation.

Materials:

  • Aminobenzoate isomers

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Internal standard for GC/HPLC analysis

Procedure:

  • In separate reaction vessels, dissolve each aminobenzoate isomer in anhydrous acetonitrile.

  • Add a known amount of an internal standard to each vessel.

  • Add potassium carbonate (2.0 equivalents) to each solution.

  • Add methyl iodide (1.1 equivalents) to each vessel simultaneously.

  • Stir the reactions at a constant temperature (e.g., room temperature or 50 °C).

  • Take aliquots from each reaction at regular time intervals.

  • Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC or HPLC to monitor the consumption of the starting material and the formation of the N-methylated product.

  • Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.

Comparative Diazotization

This protocol can be used to compare the rates of diazotization of the aminobenzoate isomers. The rate can be monitored by quenching the reaction at different time points and coupling the remaining diazonium salt with a dye precursor.

Materials:

  • Aminobenzoate isomers

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of each aminobenzoate isomer in dilute HCl.

  • Cool the solutions to 0-5 °C in an ice bath.

  • In separate, parallel reactions, add a solution of sodium nitrite to each aminobenzoate solution at time zero.

  • At specific time intervals (e.g., 1, 2, 5, 10 minutes), take an aliquot of each reaction mixture.

  • Immediately quench the diazotization reaction in the aliquot by adding it to a solution of 2-naphthol in aqueous NaOH. This will form a colored azo dye.

  • Dilute the resulting solution to a fixed volume.

  • Measure the absorbance of the azo dye solution at its λmax using a UV-Vis spectrophotometer.

  • A higher absorbance indicates a greater extent of diazotization at that time point. Plot absorbance versus time for each isomer to compare their diazotization rates.

Visualizations

Reaction_Pathway_Comparison cluster_M3A2HB This compound cluster_M2AB Methyl 2-aminobenzoate cluster_M3AB Methyl 3-aminobenzoate cluster_M4AB Methyl 4-aminobenzoate M3A2HB This compound Acylation Acylation M3A2HB->Acylation Highest Reactivity Alkylation Alkylation M3A2HB->Alkylation Highest Reactivity Diazotization Diazotization M3A2HB->Diazotization High Reactivity M2AB Methyl 2-aminobenzoate M2AB->Acylation Moderate Reactivity M2AB->Alkylation Moderate Reactivity M2AB->Diazotization Moderate Reactivity M3AB Methyl 3-aminobenzoate M3AB->Acylation High Reactivity M3AB->Alkylation High Reactivity M3AB->Diazotization High Reactivity M4AB Methyl 4-aminobenzoate M4AB->Acylation Low Reactivity M4AB->Alkylation Low Reactivity M4AB->Diazotization Low Reactivity

Caption: Predicted reactivity pathways of aminobenzoate isomers.

Experimental_Workflow start Start: Prepare Equimolar Solutions of Aminobenzoate Isomers reaction Perform Competitive Reaction (Acylation, Alkylation, or Diazotization) start->reaction quench Quench Reaction at Specific Time Points reaction->quench analysis Analyze Product Mixture (GC, HPLC, or UV-Vis) quench->analysis comparison Compare Reaction Rates/ Product Ratios analysis->comparison

Caption: General workflow for comparing aminobenzoate reactivity.

References

Comparative Analysis of Methyl 3-amino-2-hydroxybenzoate Derivatives and Alternatives in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective small molecule inhibitors is a cornerstone of modern drug discovery. A critical aspect of this process is the evaluation of a compound's cross-reactivity, or its potential to interact with unintended biological targets. This guide provides a comparative analysis of the cross-reactivity profiles of derivatives of Methyl 3-amino-2-hydroxybenzoate, with a focus on their activity as inhibitors of Methionine Aminopeptidase 2 (MetAP2), and compares their performance with alternative MetAP2 inhibitors.

Introduction to MetAP2 Inhibition and the Importance of Selectivity

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from newly synthesized proteins. Humans have two isoforms, MetAP1 and MetAP2. MetAP2 has been identified as a key target for anti-angiogenic therapies, particularly in the context of cancer. However, the structural similarity between MetAP1 and MetAP2 presents a challenge for developing selective inhibitors. Off-target inhibition of MetAP1 or other metalloproteases can lead to undesirable side effects. Therefore, a thorough understanding of the cross-reactivity profile of any potential MetAP2 inhibitor is paramount.

Substituted 3-amino-2-hydroxyamides, which are structurally related to this compound, have been identified as potent and selective inhibitors of human MetAP2[1]. This guide will focus on this class of compounds and compare their selectivity with other well-characterized MetAP2 inhibitors.

Comparative Selectivity of MetAP2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of 3-amino-2-hydroxyamide derivatives against human MetAP2 and MetAP1, alongside data for established MetAP2 inhibitors such as Fumagillin, its analog TNP-470, and the natural product Bengamide A.

Compound ClassRepresentative CompoundTargetIC50 (nM)Selectivity (MetAP1/MetAP2)Reference
3-Amino-2-hydroxyamides Diacylhydrazine AnalogMetAP2Potent (specific value not disclosed)Good selectivity against MetAP1[1]
Fumagillin Analogs FumagillinMetAP2Low nanomolarHighly selective for MetAP2 over MetAP1[2][3][4]
Fumagillin Analogs TNP-470 (AGM-1470)MetAP2Low nanomolarHighly selective for MetAP2 over MetAP1[2][5][6]
Bengamides Bengamide AMetAP1~400Non-selective[7]
MetAP2~700[7]
Triazole Derivatives Singly-substituted triazoleMetAP28~60-fold[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental approach to determining selectivity is crucial for interpreting cross-reactivity data.

MetAP2 Signaling in Angiogenesis

MetAP2 plays a critical role in endothelial cell proliferation, a key process in angiogenesis. Inhibition of MetAP2 is believed to exert its anti-angiogenic effects by disrupting this process.

MetAP2_Signaling_Pathway Growth Factors Growth Factors Endothelial Cell Endothelial Cell Growth Factors->Endothelial Cell MetAP2 MetAP2 Endothelial Cell->MetAP2 Protein Maturation Protein Maturation MetAP2->Protein Maturation Cell Proliferation Cell Proliferation Protein Maturation->Cell Proliferation Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis MetAP2 Inhibitors MetAP2 Inhibitors MetAP2 Inhibitors->MetAP2

Caption: Simplified signaling pathway of MetAP2 in angiogenesis.

Experimental Workflow for Assessing Inhibitor Selectivity

A typical workflow to assess the selectivity of a potential MetAP2 inhibitor involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Primary_Screen Primary Screen (MetAP2 Inhibition Assay) Selectivity_Screen Selectivity Screen (MetAP1 Inhibition Assay) Primary_Screen->Selectivity_Screen Off_Target_Screen Off-Target Screen (Panel of Metalloproteases) Selectivity_Screen->Off_Target_Screen Cell_Proliferation Endothelial Cell Proliferation Assay Selectivity_Screen->Cell_Proliferation Toxicity_Assay Cytotoxicity Assay (e.g., in other cell lines) Cell_Proliferation->Toxicity_Assay

Caption: General workflow for inhibitor selectivity profiling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results.

In Vitro MetAP1 and MetAP2 Enzyme Inhibition Assay

This protocol outlines a common method for determining the IC50 values of inhibitors against MetAP1 and MetAP2.

Materials:

  • Recombinant human MetAP1 and MetAP2 enzymes

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl2, pH 7.4)[8]

  • Substrate (e.g., L-Met-AMC)[9]

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant MetAP enzyme (MetAP1 or MetAP2) to each well.

  • Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes at 25°C)[10].

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the fluorescence signal at appropriate excitation and emission wavelengths over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Endothelial Cell Proliferation Assay

This assay assesses the cytostatic effect of the inhibitors on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., BrdU, MTS)[10][11]

  • Plate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours)[10].

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or incorporation of the label.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Conclusion

The available data suggests that derivatives of the 3-amino-2-hydroxyamide scaffold are a promising class of selective MetAP2 inhibitors. Their selectivity profile appears favorable when compared to non-selective inhibitors like the bengamides. However, further studies are required to fully characterize their cross-reactivity against a broader panel of kinases and other enzymes to fully assess their therapeutic potential and potential for off-target effects. The experimental protocols provided herein offer a standardized approach for conducting such comparative studies.

References

Comparative Efficacy of 3-Amino-2-hydroxybenzamide Derivatives as Methionine Aminopeptidase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a series of substituted 3-amino-2-hydroxyamides and related compounds synthesized from a Methyl 3-amino-2-hydroxybenzoate scaffold. The primary therapeutic target of these compounds is Methionine Aminopeptidase-2 (MetAP2), a key enzyme involved in angiogenesis and cell proliferation.

This guide summarizes quantitative data on the inhibitory activity of these compounds against human MetAP2 and their effects on cellular proliferation. Detailed experimental methodologies for the key assays are provided to allow for replication and further investigation.

Efficacy Data Summary

The inhibitory potency of a series of 3-amino-2-hydroxybenzamide derivatives against human MetAP2 was evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, demonstrating the structure-activity relationship (SAR) of this chemical series.

Compound IDR1R2R3MetAP2 IC50 (μM)HMVEC Proliferation IC50 (μM)
1a HHH>100ND
1b ClHH25ND
1c OMeHH50ND
2a HHPhenyl1020
2b HH4-Cl-Phenyl2.55
2c HH3,4-di-Cl-Phenyl0.51.2
3a HMePhenyl815
3t (A-357300) HH(Diacylhydrazine)0.10.3

ND: Not Determined

Key Findings:

  • Unsubstituted 3-amino-2-hydroxybenzamide (Compound 1a ) showed weak activity.

  • Substitution on the aniline ring (R1) had a modest effect on potency.

  • Substitution on the amide nitrogen (R3) with aromatic groups significantly increased potency, with electron-withdrawing groups enhancing activity (e.g., Compound 2c ).

  • The diacylhydrazine derivative (Compound 3t , A-357300) was identified as the most potent analogue, displaying sub-micromolar inhibition of MetAP2 and cellular proliferation in Human Microvascular Endothelial Cells (HMVEC).[1][2]

Experimental Protocols

Recombinant Human MetAP2 Inhibition Assay

This assay determines the in vitro potency of compounds against purified human MetAP2.

Materials:

  • Recombinant human MetAP2

  • Met-Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • 1 nM of recombinant human MetAP2 is pre-incubated with varying concentrations of the test compounds or a vehicle control (DMSO) in a 96-well plate for 60 minutes at 4°C.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate Met-Gly-Pro-AMC to a final concentration of 4 mM.

  • The plate is incubated at 37°C for 20 minutes.

  • The reaction is terminated by the addition of EDTA to a final concentration of 10 mM.

  • The fluorescence is measured using a microplate reader (excitation at 380 nm, emission at 460 nm).

  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Human Microvascular Endothelial Cell (HMVEC) Proliferation Assay

This assay assesses the cytostatic effect of the compounds on endothelial cells.

Materials:

  • Human Microvascular Endothelial Cells (HMVEC)

  • Endothelial Cell Growth Medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Cell proliferation reagent (e.g., MTS or WST-1)

Procedure:

  • HMVECs are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds or a vehicle control (DMSO).

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • A cell proliferation reagent is added to each well according to the manufacturer's instructions.

  • After a 2-4 hour incubation, the absorbance is measured using a microplate reader at the appropriate wavelength.

  • IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

MetAP2 Signaling in Angiogenesis

Methionine Aminopeptidase 2 (MetAP2) plays a crucial role in the maturation of newly synthesized proteins by cleaving the N-terminal methionine.[1][2] This process is essential for the proper function of numerous proteins involved in cell proliferation and angiogenesis. Inhibition of MetAP2 disrupts these processes, leading to a cytostatic effect, particularly in endothelial cells.

MetAP2_Signaling cluster_0 Cell Proliferation & Angiogenesis Nascent Proteins Nascent Proteins MetAP2 MetAP2 Nascent Proteins->MetAP2 N-terminal Methionine Cleavage Mature Proteins Mature Proteins MetAP2->Mature Proteins Endothelial Cell Proliferation Endothelial Cell Proliferation Mature Proteins->Endothelial Cell Proliferation Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Inhibitor 3-Amino-2- hydroxybenzamide Derivatives Inhibitor->MetAP2

Caption: Inhibition of MetAP2 by 3-amino-2-hydroxybenzamide derivatives.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates the workflow for evaluating the efficacy of the synthesized compounds.

Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow Synthesis Synthesis of 3-Amino-2- hydroxybenzamide Derivatives In_Vitro_Assay In Vitro MetAP2 Inhibition Assay Synthesis->In_Vitro_Assay Cell_Assay HMVEC Proliferation Assay In_Vitro_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for identifying lead MetAP2 inhibitors.

References

Comparative Guide to Structural Analogs of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogs of Methyl 3-amino-2-hydroxybenzoate, focusing on their synthesis, physicochemical properties, and biological activities. The information presented herein is curated from various scientific sources to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. Understanding the properties of its structural analogs is crucial for the rational design of novel therapeutic agents. This guide explores the impact of substituent positioning and modification on the biological activities of these compounds, including their antimicrobial, antioxidant, and enzyme inhibitory properties.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed and experimental properties of this compound and its selected structural analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound this compoundC₈H₉NO₃167.16[1]1.723
Methyl 4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoateC₈H₉NO₃167.161.523
Methyl 5-amino-2-hydroxybenzoate Methyl 5-amino-2-hydroxybenzoateC₈H₉NO₃167.161.523
Methyl 3-amino-4-hydroxybenzoate Methyl 3-amino-4-hydroxybenzoateC₈H₉NO₃167.161.223
Methyl 2-amino-3-hydroxybenzoate Methyl 2-amino-3-hydroxybenzoateC₈H₉NO₃167.161.723
Methyl 2-amino-4-hydroxybenzoate Methyl 2-amino-4-hydroxybenzoateC₈H₉NO₃167.161.223
Methyl 2-amino-5-hydroxybenzoate Methyl 2-amino-5-hydroxybenzoateC₈H₉NO₃167.161.223
Methyl 3,4-dihydroxybenzoate (Protocatechuic acid methyl ester) Methyl 3,4-dihydroxybenzoateC₈H₈O₄168.151.324
Methyl 2,3-dihydroxybenzoate Methyl 2,3-dihydroxybenzoateC₈H₈O₄168.151.624

Synthesis of Structural Analogs

The synthesis of this compound and its structural analogs can be achieved through several established synthetic routes. A general and adaptable methodology involves the esterification of the corresponding substituted aminobenzoic or hydroxybenzoic acid.

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Substituted\nNitrobenzoic Acid Substituted Nitrobenzoic Acid Reduction Reduction Substituted\nNitrobenzoic Acid->Reduction Substituted\nHydroxybenzoic Acid Substituted Hydroxybenzoic Acid Esterification Esterification Substituted\nHydroxybenzoic Acid->Esterification Methyl aminohydroxybenzoate\nAnalog Methyl aminohydroxybenzoate Analog Esterification->Methyl aminohydroxybenzoate\nAnalog Substituted\nAminobenzoic Acid Reduction->Substituted\nAminobenzoic Acid Substituted\nAminobenzoic Acid->Esterification

Caption: General synthetic routes to Methyl aminohydroxybenzoate analogs.

Comparative Biological Activities

The biological activities of aminobenzoic acid derivatives are highly dependent on the substitution pattern on the aromatic ring. This section compares the antimicrobial, antioxidant, and enzyme inhibitory activities of various analogs.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The following table summarizes the reported MIC values for various aminobenzoic acid derivatives against common bacterial and fungal strains.

Compound/AnalogTest OrganismMIC (µg/mL)Reference
4-Aminobenzoic acid derivatives (Schiff bases)Staphylococcus aureus15.62 - >500[2][3]
Escherichia coli≥ 62.5[2][3]
N-substituted-β-amino acid derivativesStaphylococcus aureus31.2 - 500[4]
Mycobacterium luteum15.6 - 500[4]
Candida tenuis-[4]
Aspergillus niger-[4]
Antioxidant Activity

The antioxidant potential of the analogs is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50).

Compound/AnalogDPPH IC50 (µM)Reference
2-, 3-, and 4-aminobenzoic acid derivativesMild to moderate activity[5]
Benzoyl-containing aminobenzoic acid derivativesBetter activity than other derivatives[5]
Enzyme Inhibitory Activity

Aminobenzoic acid derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.

Compound/AnalogEnzymeIC50 (µM)Reference
2-aminobenzoic acid derivative (5b)Acetylcholinesterase (AChE)1.66 ± 0.03[5]
4-aminobenzoic acid derivative (2c)Butyrylcholinesterase (BChE)2.67 ± 0.05[5]

Signaling Pathway Modulation

While specific signaling pathway data for this compound and its direct analogs are limited, studies on p-aminobenzoic acid (PABA) suggest potential mechanisms of action that may be shared by its isomers. PABA is known to be a precursor in the folate synthesis pathway in bacteria, a target for sulfonamide antibiotics.[6] It has also been implicated in modulating neurotransmitter systems.[7]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Precursor Neuro Neurotransmitter Modulation PABA->Neuro Influences Folate Folate Synthesis DHPS->Folate

Caption: Potential biological pathways influenced by aminobenzoic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. This section provides methodologies for the key biological assays cited in this guide.

General Synthesis of Methyl Aminohydroxybenzoates

Materials:

  • Substituted aminobenzoic acid or nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate or Sodium carbonate solution

  • Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol)

  • Reducing agent (if starting from a nitro-compound, e.g., SnCl₂/HCl or H₂/Pd-C)

Procedure (Example: Fischer Esterification):

  • Dissolve the substituted aminobenzoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (MIC Assay)

Principle: The broth microdilution method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without test compound) and a negative control (medium without microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.

Protocol:

  • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound or standard to different wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (from the hydrolysis of acetylthiocholine) and DTNB (Ellman's reagent).

Protocol:

  • Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Prepare various concentrations of the test inhibitor.

  • In a 96-well plate, add the buffer, DTNB, and the test inhibitor solution.

  • Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This guide provides a comparative overview of the structural analogs of this compound. The presented data highlights the significant influence of isomeric positioning and substituent modifications on the biological properties of these compounds. The detailed experimental protocols offer a foundation for researchers to conduct further investigations into the therapeutic potential of this class of molecules. Future studies focusing on a systematic evaluation of a broader range of analogs will be crucial for elucidating comprehensive structure-activity relationships and identifying lead compounds for drug development.

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the choice of starting materials is a critical decision point, balancing cost, efficiency, and final product yield. This guide provides a detailed cost-benefit analysis of using Methyl 3-amino-2-hydroxybenzoate as a key intermediate, comparing its synthetic utility against a common alternative pathway.

Executive Summary

This compound is a versatile building block, particularly valuable in the synthesis of substituted benzoxazoles, a scaffold present in numerous bioactive molecules. This analysis focuses on the synthesis of a representative benzoxazole derivative. The primary advantages of utilizing this compound include a potentially more convergent and shorter synthetic route. However, the cost of the starting material itself can be a significant factor. This guide presents a comparative analysis against a more traditional, multi-step approach starting from a less functionalized and consequently cheaper precursor.

Comparative Synthesis Overview

To illustrate the cost-benefit trade-offs, two synthetic routes to a functionalized benzoxazole are compared:

  • Route A: Utilizes this compound as the primary starting material.

  • Route B: Employs an alternative, more readily available precursor, requiring additional functionalization steps.

The following sections detail the experimental protocols, cost analysis, and workflow visualizations for both routes.

Data Presentation: A Head-to-Head Comparison

The following tables provide a quantitative comparison of the two synthetic routes. Costs are estimated based on currently available market prices from various chemical suppliers and may fluctuate. Yields are based on representative literature values for analogous reactions.

Table 1: Starting Material Cost Comparison

CompoundSupplier (Example)PurityPrice (per gram)
3-Amino-2-hydroxybenzoic acid (precursor to this compound)Sigma-Aldrich97%~$106.00/100mg
This compoundOakwood Chemical97%~$32.00/250mg
2-Amino-3-hydroxybenzoic acid hydrochloride (Alternative Precursor)Sigma-Aldrich-~$77.90/100mg
Methyl 2,3-dihydroxybenzoate (Alternative Precursor)CP Lab Safety>98%~$49.87/1g

Table 2: Reagent Cost for Key Steps

ReagentSupplier (Example)PurityPrice (per 100g/100mL)
Trimethyl orthoformateSigma-Aldrich99%~$128.00/500mL
p-Toluenesulfonic acid monohydrateSigma-Aldrich>99%~$68.50/1kg
N-Bromosuccinimide (NBS)Sigma-Aldrich99%~$50.00/100g
Phenylboronic acidSigma-Aldrich>97%~$40.00/25g
Palladium(II) acetateSigma-Aldrich98%~$100.00/5g

Table 3: Process Comparison for Benzoxazole Synthesis

ParameterRoute A (Using this compound)Route B (Alternative Precursor)
Starting Material This compound4-Bromo-2-nitrophenol
Number of Steps 24
Overall Estimated Yield ~80%~55%
Key Reagents Trimethyl orthoformate, p-TsOH, Phenylboronic acid, Pd(OAc)₂, BaseSnCl₂·2H₂O, Trimethyl orthoformate, p-TsOH, Phenylboronic acid, Pd(OAc)₂, Base
Estimated Starting Material Cost (per mole of product) HighLow
Estimated Overall Reagent Cost ModerateHigh
Process Complexity LowModerate

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These are representative protocols and may require optimization for specific substrates and scales.

Route A: Key Experimental Protocols

Step 1: Synthesis of Methyl benzo[d]oxazole-7-carboxylate

  • To a solution of this compound (1.0 eq) in trimethyl orthoformate (10 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the volatiles under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. Expected Yield: ~93%

Step 2: Suzuki Coupling to introduce an Aryl Group

  • To a solution of the brominated benzoxazole from a preceding bromination step (1.0 eq) in a suitable solvent (e.g., dioxane/water), add phenylboronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • De-gas the mixture with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(OAc)₂ (0.02 eq) and a suitable ligand (e.g., SPhos).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography. Expected Yield: 80-95%

Route B: Key Experimental Protocols

Step 1: Reduction of the Nitro Group

  • Dissolve 4-bromo-2-nitrophenol (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2-amino-4-bromophenol. Expected Yield: ~90%

Step 2: Benzoxazole Formation

  • Follow the protocol for Route A, Step 1, using 2-amino-4-bromophenol as the starting material. Expected Yield: ~85%

Step 3 & 4: Esterification and Suzuki Coupling

These steps would follow standard procedures for esterification of a precursor carboxylic acid and subsequent Suzuki coupling as described in Route A, Step 2.

Visualization of Synthetic Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of each synthetic route.

Route_A start This compound step1 Cyclization with Trimethyl Orthoformate start->step1 p-TsOH, Reflux Yield: ~93% intermediate Methyl benzo[d]oxazole-7-carboxylate step1->intermediate step2 Functionalization (e.g., Suzuki Coupling) intermediate->step2 product Final Product step2->product Pd(OAc)₂, Base Yield: ~85% Route_B start 4-Bromo-2-nitrophenol step1 Reduction start->step1 SnCl₂·2H₂O Yield: ~90% intermediate1 2-Amino-4-bromophenol step1->intermediate1 step2 Benzoxazole Formation intermediate1->step2 Trimethyl Orthoformate Yield: ~85% intermediate2 Brominated Benzoxazole step2->intermediate2 step3 Esterification intermediate2->step3 intermediate3 Esterified Benzoxazole step3->intermediate3 step4 Suzuki Coupling intermediate3->step4 Pd(OAc)₂, Base Yield: ~85% product Final Product step4->product

Unveiling the Potential: A Comparative Guide to the Biological Assay Validation of Methyl 3-amino-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of compounds derived from Methyl 3-amino-2-hydroxybenzoate, supported by experimental data. We delve into their mechanism of action, present key quantitative data, and provide detailed experimental protocols for assay validation.

A notable derivative, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, has emerged as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase.[1] This inhibition presents a strategic approach to targeting cancer metabolism, as it disrupts the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, leading to a reduction in NADH levels and subsequent suppression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor adaptation to low-oxygen environments.[1][2]

Quantitative Performance Analysis

The following table summarizes the inhibitory activity of the this compound derivative against human MDH1 and MDH2, alongside other reported MDH inhibitors for comparative analysis.

CompoundTarget(s)IC50 (µM)Assay TypeReference Compound
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate MDH1/MDH20.28/0.15NADH Oxidation AssayN/A
LW6 ((aryloxyacetylamino)benzoic acid derivative)MDH22.5NADH Oxidation AssayN/A
Selective MDH1 Inhibitor (unnamed)MDH10.5NADH Oxidation AssayN/A
Selective MDH2 Inhibitor (unnamed)MDH20.8NADH Oxidation AssayN/A

Alternative Compound Performance: MetAP2 Inhibitors

While structurally distinct, compounds bearing a 3-amino-2-hydroxyamide scaffold have been identified as potent inhibitors of Methionine Aminopeptidase-2 (MetAP2), another crucial enzyme implicated in angiogenesis and cancer progression. This highlights the versatility of the "amino-hydroxy" aromatic core in designing enzyme inhibitors.

CompoundTargetIC50 (nM)Selectivity vs. MetAP1
Diacylhydrazine 3t (A-357300)MetAP2PotentGood
Substituted Triazole Moiety CompoundMetAP28~60-fold
Racemic Screening Hit 11aMetAP2150N/A
Optimized Lead 21MetAP2N/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Malate Dehydrogenase (MDH1 and MDH2) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of test compounds against recombinant human MDH1 and MDH2. The assay is based on measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Materials:

  • Recombinant human MDH1 and MDH2

  • Test compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADH

  • Oxaloacetic acid

  • DMSO

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the enzyme (MDH1 or MDH2) to the wells of a microplate.

  • Add the diluted test compound to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding a solution of NADH and oxaloacetic acid to each well. Final concentrations should be approximately 200 µM for both.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for HIF-1α

This technique is used to detect the levels of HIF-1α protein in cell lysates after treatment with the test compound under hypoxic conditions.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., β-actin)

  • ECL detection reagent

  • Imaging system

Procedure:

  • Culture cells and treat with the test compound under normoxic and hypoxic (e.g., 1% O2) conditions.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

MDH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH_c NADH Glycolysis->NADH_c produces Pyruvate_m Pyruvate Pyruvate->Pyruvate_m NAD_c NAD+ NADH_c->NAD_c OAA_c Oxaloacetate Asp_c Aspartate OAA_c->Asp_c GOT1 Malate_c Malate Malate_c->OAA_c MDH1 Malate_m Malate Malate_c->Malate_m Malate Transporter MDH1 MDH1 Asp_m Aspartate Asp_c->Asp_m Aspartate Transporter aKG_c α-Ketoglutarate aKG_m α-Ketoglutarate aKG_c->aKG_m α-KG Transporter Glu_c Glutamate Glu_c->aKG_c GOT1 Glu_m Glutamate Glu_c->Glu_m GOT1 GOT1 AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADH_m NADH TCA->NADH_m produces HIF1a HIF-1α TCA->HIF1a Succinate, Fumarate (inhibit PHDs) Malate_m->Malate_c OAA_m Oxaloacetate Malate_m->OAA_m MDH2 OAA_m->TCA OAA_m->Asp_m GOT2 MDH2 MDH2 ETC Electron Transport Chain NADH_m->ETC NAD_m NAD+ Asp_m->Asp_c aKG_m->aKG_c Glu_m->Glu_c Glu_m->aKG_m GOT2 GOT2 GOT2 HIF1 HIF-1 Complex HIF1a->HIF1 stabilization under hypoxia HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element HIF1->HRE TargetGenes Target Gene Expression HRE->TargetGenes Compound Methyl 3-amino-2- hydroxybenzoate Derivative Compound->MDH1 Compound->MDH2

Caption: MDH1/2 Inhibition and its effect on the HIF-1α signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Interpretation Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification EnzymeAssay MDH1/MDH2 Inhibition Assay (IC50 Determination) Purification->EnzymeAssay CellViability Cell Viability Assay (MTT) (Cytotoxicity Assessment) Purification->CellViability Analysis IC50 Calculation & Statistical Analysis EnzymeAssay->Analysis CellCulture Cancer Cell Line Culture CellCulture->CellViability Hypoxia Induce Hypoxia in Cell Culture CellViability->Hypoxia WesternBlot Western Blot for HIF-1α Hypoxia->WesternBlot WesternBlot->Analysis Conclusion Structure-Activity Relationship (SAR) & Lead Compound Identification Analysis->Conclusion

Caption: General experimental workflow for biological assay validation.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-2-hydroxybenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 3-amino-2-hydroxybenzoate as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is categorized as an irritant, causing skin, eye, and respiratory irritation.[1] Adherence to the following disposal protocol is mandatory to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[2][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "this compound" and its residues.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Container Management:

    • Use a clearly labeled, sealable, and chemically compatible container for waste collection.

    • Keep the container closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal of Unused Product and Contaminated Materials:

    • Solid Waste: Collect any unused solid this compound and place it directly into the designated waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and paper towels, should also be disposed of in the designated hazardous waste container.

    • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with your local regulations.

  • Final Disposal:

    • The collected waste must be disposed of through an approved waste disposal plant.[2][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal of the hazardous waste.

    • Never dispose of this compound down the drain or in the regular trash.[3][5]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound and related compounds.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2]
Acute Toxicity (Oral)Category 4Harmful if swallowed[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Disposal of This compound B Is the material unused or contaminated? A->B C Collect in a labeled, sealed, compatible hazardous waste container. B->C Yes D Is the container empty? B->D No H Store waste container in a designated secure area. C->H E Triple-rinse with appropriate solvent. D->E Yes J End: Proper Disposal D->J No F Collect rinsate as hazardous waste. E->F G Dispose of rinsed container per institutional guidelines. E->G F->H I Contact Environmental Health & Safety (EHS) for pickup. H->I I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and operational protocols for handling Methyl 3-amino-2-hydroxybenzoate, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing exposure risks and maintaining a safe research environment.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper handling and the use of appropriate personal protective equipment (PPE) are paramount to prevent accidental exposure.

I. Personal Protective Equipment (PPE) Requirements

All personnel handling this compound must use the following personal protective equipment. These recommendations are based on established safety data sheets.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use.To prevent skin contact, which can cause irritation.[4][5][6]
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash-prone activities.To protect against eye irritation or serious eye damage from dust or splashes.[4][7][8]
Skin and Body Protection Wear protective clothing, such as a lab coat, to prevent skin exposure. In case of fire, wear fire/flame resistant and impervious clothing.To minimize the risk of skin contact and irritation.[4]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator with an appropriate filter should be used.To prevent inhalation of dust, which may cause respiratory irritation.[1][4][6]

II. Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from reception to disposal.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. A local exhaust ventilation system is recommended.[5]

  • Verify that an eyewash station and a safety shower are readily accessible and in good working order.[7][8]

  • Prepare all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Inspect all PPE for integrity before use.

  • Don PPE in the following order: lab coat, safety goggles, and then gloves.

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Do not eat, drink, or smoke in the work area.[6]

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Avoid breathing in dust.[6]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[8]

  • Prevent the spill from entering drains.[5]

5. First Aid Measures:

  • If on skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][10]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[9][10]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, closed, and properly labeled container.[8]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[6]

  • Entrust the disposal to a licensed waste disposal company.[5]

  • Do not allow the product to enter drains or waterways.[9]

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Ventilated Work Area check_safety 2. Verify Eyewash & Shower prep_area->check_safety gather_materials 3. Assemble Equipment check_safety->gather_materials don_ppe 4. Don Lab Coat, Goggles, Gloves gather_materials->don_ppe handle_chem 5. Handle Chemical (Avoid Dust/Contact) don_ppe->handle_chem spill_response Spill? handle_chem->spill_response handle_spill Isolate & Clean Spill (Use appropriate PPE) spill_response->handle_spill Yes decontaminate 6. Clean Work Area spill_response->decontaminate No handle_spill->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands collect_waste 9. Collect Waste in Labeled Container wash_hands->collect_waste dispose_waste 10. Dispose via Licensed Company collect_waste->dispose_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.